N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H99ClN2O17 |
|---|---|
Molecular Weight |
1191.9 g/mol |
IUPAC Name |
2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium chloride |
InChI |
InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
VABDRXYBYVPCHX-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a heterobifunctional molecule that combines the spectral properties of the cyanine (B1664457) dye Cy5 with the versatile bioconjugation capabilities of a propargyl group via a polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of chemical biology, drug discovery, and diagnostics. The Cy5 fluorophore allows for sensitive detection in the far-red region of the spectrum, minimizing autofluorescence from biological samples. The terminal propargyl group enables covalent attachment to azide-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The PEG linkers (PEG9 and PEG8) enhance aqueous solubility and reduce non-specific binding.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in bioconjugation and the development of targeted therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
Core Properties and Chemical Structure
This compound is characterized by three key functional components: the Cy5 core for fluorescence, a methoxy-terminated PEG9 chain, and a propargyl-terminated PEG8 chain. The propargyl group serves as a reactive handle for click chemistry.
Chemical Structure
Caption: Chemical components of this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and related Cy5 dyes.
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |
| Molecular Weight | 1191.92 g/mol | [1] |
| CAS Number | 2107273-10-7 | [1] |
| Excitation Maximum (λex) | ~649 nm | [2][3] |
| Emission Maximum (λem) | ~667 nm | [2][3] |
| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [3] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [3] |
| Storage Condition | -20°C, protected from light | [1][3] |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool for a variety of applications:
-
Fluorescent Labeling: It can be used to fluorescently label azide-containing biomolecules such as proteins, nucleic acids, and small molecules for visualization and tracking.[1]
-
PROTAC Synthesis: This molecule serves as a fluorescent PEG-based linker in the synthesis of PROTACs.[4][5] By incorporating this linker, the resulting PROTAC can be visualized and its distribution and mechanism of action can be studied using fluorescence-based techniques.
-
Click Chemistry: The terminal alkyne group allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient and specific conjugation to molecules containing azide (B81097) groups.[4][5][6]
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation via click chemistry. Note: These are starting points and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Proteins
This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
DMSO for dissolving the dye
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10 mg/mL) and this compound (e.g., 2-5 molar excess over the protein).
-
Add the THPTA ligand to the reaction mixture (final concentration typically 1 mM).
-
Add CuSO₄ to the reaction mixture (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by fluorescence imaging of an SDS-PAGE gel.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Experimental Workflow Diagram
Caption: Workflow for labeling azide-modified proteins with this compound.
Signaling Pathway/Logical Relationship Diagram
The primary utility of this molecule is in enabling the connection of a fluorescent reporter (Cy5) to a target molecule via a flexible PEG linker, often for applications in targeted protein degradation (PROTACs).
Caption: Logical relationship of a fluorescent PROTAC utilizing the Cy5-PEG linker.
References
- 1. This compound [myskinrecipes.com]
- 2. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 3. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Fluorescent PROTAC Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker connecting the two targeting moieties of a PROTAC is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a versatile polyethylene (B3416737) glycol (PEG)-based linker equipped with a fluorescent Cy5 dye, designed for the synthesis of traceable PROTACs.
This compound is a bifunctional molecule featuring a methoxy-terminated PEG9 chain and a propargyl-terminated PEG8 chain, flanking a Cy5 fluorophore. This structure imparts several advantageous properties. The PEG chains enhance aqueous solubility and cell permeability of the resulting PROTAC. The terminal propargyl group provides a handle for "click chemistry," allowing for the facile and efficient conjugation to an azide-modified ligand. The embedded Cy5 dye, a far-red fluorescent probe, enables the direct visualization and tracking of the PROTAC in living cells, facilitating studies on its localization, uptake, and mechanism of action.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its successful application in PROTAC development. The following tables summarize the key quantitative data for this molecule, compiled from various suppliers.
Table 1: General Properties
| Property | Value |
| CAS Number | 2107273-10-7[1] |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇[1] |
| Molecular Weight | 1191.92 g/mol [1] |
| Appearance | (Not specified, typically a solid) |
| Purity | ≥95%[2] |
Table 2: Fluorescent Properties
| Property | Value |
| Fluorophore | Cyanine 5 (Cy5)[3] |
| Excitation Maximum (λex) | ~649 nm[2][4] |
| Emission Maximum (λem) | ~667 nm[2][4] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ (for a similar Cy5-alkyne)[4] |
| Quantum Yield | ~0.2 (for a similar Cy5 amine)[5] |
Table 3: Solubility and Storage
| Property | Value |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water (for a similar Cy5-alkyne)[4] |
| Storage Conditions | -20°C, protect from light[4] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the intracellular ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI). The process can be visualized as a catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide representative protocols for the synthesis and application of a fluorescent PROTAC using this compound. These are generalized methods and may require optimization for specific target proteins and cell lines.
PROTAC Synthesis via Click Chemistry
This protocol describes the conjugation of an azide-functionalized ligand (e.g., a small molecule inhibitor of the POI) to this compound.
Materials:
-
This compound
-
Azide-functionalized ligand of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Anhydrous DMSO or DMF
-
Deionized water
-
Appropriate buffers (e.g., phosphate-buffered saline, PBS)
-
HPLC for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the azide-functionalized ligand in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of the azide-functionalized ligand with 1.1 equivalents of this compound.
-
Add the copper/ligand solution (pre-mixed CuSO₄ and THPTA/TBTA) to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final fluorescent PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Live-Cell Imaging of PROTAC-Mediated Protein Degradation
This protocol outlines a general workflow for visualizing the degradation of a target protein in live cells using a fluorescent PROTAC.
Materials:
-
Fluorescent PROTAC synthesized with this compound
-
Cell line of interest (e.g., expressing the target protein)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope equipped with appropriate filters for Cy5
-
Vehicle control (e.g., DMSO)
Experimental Workflow:
Caption: A generalized workflow for live-cell imaging of PROTAC-induced protein degradation.
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach a suitable confluency.
-
Seed the cells onto glass-bottom imaging dishes and allow them to attach overnight in a CO₂ incubator.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the fluorescent PROTAC in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Time-Lapse Microscopy:
-
Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images at multiple time points (e.g., every 30 minutes for 24 hours) using both brightfield/phase-contrast and the Cy5 fluorescence channel.
-
-
Image and Data Analysis:
-
Use image analysis software to identify individual cells and measure the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized intensity versus time to generate protein degradation curves.
-
From this data, key parameters such as the degradation rate constant (kdeg) and the half-maximal degradation concentration (DC₅₀) can be determined.
-
Conclusion
This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its well-defined PEG linker enhances the physicochemical properties of PROTACs, while the integrated Cy5 fluorophore provides a direct means to visualize and quantify protein degradation in real-time within a cellular context. The propargyl functionality allows for straightforward conjugation to a wide range of targeting ligands via click chemistry, making it a valuable component in the design and optimization of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and applications, empowering scientists to leverage this innovative chemical probe in their drug discovery and development efforts.
References
In-Depth Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the advanced bifunctional linker, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule integrates a polyethylene (B3416737) glycol (PEG) spacer, a terminal alkyne group for click chemistry, and a cyanine (B1664457) 5 (Cy5) fluorophore, making it a powerful tool in the development of targeted therapeutics and molecular probes.
Core Properties and Specifications
This compound is a well-defined chemical entity with consistent physicochemical properties. These characteristics are crucial for its application in sensitive biological systems and for the accurate interpretation of experimental results.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 1191.92 g/mol | [1][2][3] |
| Chemical Formula | C₆₃H₉₉ClN₂O₁₇ | [1][2][3] |
| CAS Number | 2107273-10-7 | [1][2][3] |
| Appearance | Blue to dark blue solid | |
| Solubility | Soluble in DMSO, DMF, and DCM. Limited solubility in water. | [4] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [4] |
Spectroscopic Properties
| Property | Value | Notes | Source(s) |
| Excitation Maximum (λex) | ~649 nm | Consistent with other Cy5-PEG conjugates. | [4][5][6] |
| Emission Maximum (λem) | ~667 nm | Consistent with other Cy5-PEG conjugates. | [4][5][6] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | Value for a similar N,N'-bis-(propargyl-PEG4)-Cy5. PEGylation may slightly alter this value. | [4] |
| Quantum Yield (Φ) | 0.07 - 0.2 | PEGylation can lower the quantum yield compared to free Cy5 (~0.2). A reported value for a similar "Cy5-Peg" derivative is 0.07. | [7] |
Core Applications and Methodologies
The unique trifunctional nature of this compound lends itself to two primary applications: as a fluorescent linker for Proteolysis Targeting Chimeras (PROTACs) and as a versatile tool for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Application 1: Fluorescent PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8][] this compound serves as the linker component, connecting a target protein ligand and an E3 ligase ligand. The embedded Cy5 fluorophore enables real-time monitoring of the PROTAC's localization, uptake, and engagement with its target within living cells.[8]
The general workflow for synthesizing a fluorescent PROTAC using this linker and subsequently imaging its effects on protein degradation is outlined below.
The diagram below illustrates the mechanism of action for a PROTAC constructed with this linker. The PROTAC forms a ternary complex between the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation of the target by the proteasome.
Application 2: Bioconjugation via Click Chemistry
The terminal propargyl (alkyne) group on the linker allows for its covalent attachment to any molecule functionalized with an azide (B81097) group. This CuAAC reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native biological processes.[10][11] This enables the fluorescent labeling of proteins, nucleic acids, or small molecules for tracking and quantification.
Experimental Protocols
The following protocols provide a starting point for the use of this compound. Optimization may be required depending on the specific molecules and experimental systems involved.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO for dissolving reagents
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water, buffer, or DMSO) to a known concentration.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of the copper ligand (THPTA for aqueous reactions, TBTA for organic solvents) in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to the reaction buffer.
-
Add 1.1 to 1.5 molar equivalents of the this compound stock solution.
-
Add the copper ligand to a final concentration of 0.01-0.1 equivalents relative to the alkyne.
-
If the reaction mixture contains organic solvents, degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to prevent oxidation of the copper(I) catalyst.
-
-
Initiate the Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 0.01-0.1 equivalents.
-
Immediately initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 0.1-1.0 equivalents.
-
-
Incubation and Monitoring:
-
Protect the reaction from light and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or fluorescence spectroscopy.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled product using a suitable method, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis, depending on the properties of the final conjugate.
-
Protocol 2: Live-Cell Imaging of PROTAC-Induced Protein Degradation
This protocol provides a general workflow for using a fluorescent PROTAC, synthesized with the linker, to visualize and quantify the degradation of a target protein in real-time.[8][12]
Materials:
-
Cells expressing the protein of interest (stably or transiently)
-
Fluorescent PROTAC synthesized using this compound
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Plating:
-
Seed cells in a suitable imaging plate (e.g., 96-well or 384-well, black-walled, clear-bottom) at a density that will result in 60-80% confluency at the time of imaging.
-
Incubate for 24 hours to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the fluorescent PROTAC in live-cell imaging solution to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the culture medium from the cells and replace it with the PROTAC-containing imaging solution.
-
-
Time-Lapse Microscopy:
-
Immediately place the imaging plate into the pre-warmed, CO₂-controlled microscope stage.
-
Set up the imaging parameters for the Cy5 channel (e.g., ~640 nm excitation, ~670 nm emission) and a brightfield or phase-contrast channel to monitor cell morphology and health.
-
Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio, minimizing phototoxicity.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for a duration of 4 to 24 hours.
-
-
Image Analysis:
-
Use image analysis software to identify and segment individual cells in each image.
-
For each cell, quantify the mean fluorescence intensity from the Cy5 channel at every time point.
-
Normalize the fluorescence intensity of each cell to its intensity at the initial time point (time zero).
-
-
Data Interpretation:
-
Plot the normalized fluorescence intensity as a function of time for each PROTAC concentration. A decrease in fluorescence intensity over time indicates the degradation of the target protein.
-
From these degradation curves, key parameters such as the maximal degradation (Dₘₐₓ) and the half-maximal degradation concentration (DC₅₀) can be calculated.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound [myskinrecipes.com]
- 4. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: Mechanism of Action and Applications in Targeted Protein Degradation and Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional molecule N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, detailing its mechanism of action, core applications, and relevant experimental protocols. This molecule is a versatile tool in chemical biology and drug discovery, primarily serving as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the fluorescent labeling of biological molecules.
Core Molecular Features and Mechanism of Action
This compound is a heterobifunctional molecule composed of three key functional domains:
-
Propargyl Group: This terminal alkyne moiety enables the covalent conjugation of the molecule to other molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is highly specific and efficient, allowing for precise bioconjugation in complex biological mixtures.
-
Polyethylene Glycol (PEG) Linker: The molecule incorporates two PEG chains of different lengths (PEG9 and PEG8). PEG is a hydrophilic polymer that enhances the solubility and biocompatibility of the molecule and any conjugate it forms. In the context of PROTACs, the PEG linker's length and flexibility are critical for optimizing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
-
Cyanine 5 (Cy5) Fluorophore: Cy5 is a far-red fluorescent dye with excitation and emission maxima typically around 649 nm and 667 nm, respectively. This allows for sensitive detection in biological samples with minimal interference from cellular autofluorescence. The inclusion of Cy5 enables the tracking and quantification of the molecule and its conjugates in various applications, such as cellular imaging and in vitro assays.
The primary mechanism of action of this compound is to serve as a fluorescent, covalent linker. In the context of PROTACs, it connects a ligand that binds to a target protein of interest (POI) to a ligand that recruits an E3 ubiquitin ligase. The resulting fluorescent PROTAC can then be used to induce the ubiquitination and subsequent proteasomal degradation of the POI. The Cy5 tag allows for the direct visualization of the PROTAC's cellular localization and can be used to monitor the degradation process in real-time.
Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | ~1191.92 g/mol |
| Formula | C63H99ClN2O17 |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
This compound
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
DMSO
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with a suitable buffer (e.g., 90 µL PBS).
-
Add the Linker: Add a 2-5 molar excess of this compound dissolved in a minimal amount of DMSO.
-
Add the Copper and Ligand: Add 10 µL of the 100 mM THPTA solution to the mixture and vortex briefly. Then, add 10 µL of the 20 mM CuSO4 solution and vortex again.
-
Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex the mixture briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: The resulting fluorescently labeled protein can be purified from excess reagents using standard methods such as size-exclusion chromatography or dialysis.
This protocol outlines a general procedure for visualizing the cellular uptake and localization of a PROTAC synthesized using this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescent PROTAC (synthesized as described above)
-
Live-cell imaging medium
-
Confocal or fluorescence microscope equipped with a Cy5 filter set and an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on imaging-compatible plates at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
PROTAC Treatment: Prepare a stock solution of the fluorescent PROTAC in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium.
-
Cell Incubation: Remove the culture medium from the cells and replace it with the medium containing the fluorescent PROTAC. Include a vehicle control (e.g., 0.1% DMSO).
-
Live-Cell Imaging: Place the imaging dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Acquire images using the Cy5 channel at different time points (e.g., 0, 1, 4, and 24 hours) to monitor the uptake, localization, and any changes in the fluorescence signal over time. A brightfield or phase-contrast image should also be acquired to monitor cell health.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity within the cells or specific subcellular compartments.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for fluorescent PROTAC synthesis and imaging.
Caption: Functional components of the linker molecule.
The Strategic Advantage of PEGylation: Enhancing Fluorescent Probe Performance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular imaging and diagnostics, the efficacy of fluorescent probes is paramount. The ability to achieve high signal-to-noise ratios, maintain biocompatibility, and ensure specific targeting is critical for generating reliable and reproducible data. One of the most effective strategies to augment the performance of fluorescent probes is the incorporation of Poly(ethylene glycol) (PEG) linkers. This technical guide delves into the core benefits of PEGylation in fluorescent probe design, providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in their quest for superior imaging agents.
Core Benefits of PEG Linkers in Fluorescent Probes
The introduction of PEG linkers into fluorescent probe architecture imparts a multitude of advantageous properties, primarily revolving around improved physicochemical and pharmacokinetic profiles. These benefits collectively contribute to enhanced performance both in vitro and in vivo.
1. Enhanced Hydrophilicity and Solubility:
A fundamental challenge in the application of many organic fluorophores is their inherent hydrophobicity, which can lead to aggregation in aqueous biological environments. This aggregation can quench fluorescence and lead to non-specific binding.[1][2] PEG, being a highly hydrophilic polymer, significantly increases the overall water solubility of the fluorescent probe.[1][2][3] This improved solubility mitigates issues of dissolution residue and turbidity, ensuring a more homogenous distribution of the probe in experimental assays.[1]
2. Reduction of Non-Specific Binding and Aggregation:
Non-specific binding of fluorescent probes to proteins and cells is a major source of background signal, which can obscure the desired signal from the target of interest.[4][5][6] The flexible and hydrophilic nature of PEG chains creates a "shielding" effect, also known as a steric hindrance, around the fluorophore.[4][5] This "PEG-fluorochrome shielding" blocks troublesome interactions between the fluorochrome and biomolecules, thereby reducing non-specific adsorption and aggregation.[4][5][6] This leads to a significant improvement in the signal-to-noise ratio. Furthermore, Y-shaped PEG structures have been shown to be particularly effective in minimizing non-specific interactions.[6]
3. Improved Pharmacokinetics and Biodistribution:
For in vivo applications, the pharmacokinetic profile of a fluorescent probe is a critical determinant of its efficacy. PEGylation can dramatically extend the circulation half-life of probes by reducing renal clearance and minimizing uptake by the reticuloendothelial system (RES).[7][8][9][10] The size of the PEG linker plays a crucial role, with longer chains generally leading to longer circulation times.[3][9][11] This prolonged circulation allows for greater accumulation of the probe at the target site, enhancing imaging contrast.[12] Moreover, PEGylation can favorably alter the biodistribution of the probe, reducing accumulation in non-target organs like the liver and spleen.[10][11][12]
4. Enhanced Quantum Yield and Photostability:
Interestingly, PEGylation has been shown to enhance the intrinsic photophysical properties of some fluorophores. The "PEG-fluorochrome shielding" approach can increase the quantum yield of a fluorochrome by preventing self-quenching that occurs when fluorophores aggregate.[4][5] For instance, the quantum yield of an IR-783 based probe was increased threefold after PEGylation.[5] This leads to brighter probes and improved sensitivity.
5. Versatile Bioconjugation:
PEG linkers offer a versatile platform for the attachment of various functional groups.[1] This allows for the straightforward conjugation of targeting moieties such as antibodies, peptides, or small molecules, enabling the development of highly specific, actively targeted fluorescent probes.[2] The length of the PEG spacer can be optimized to ensure that the targeting ligand can effectively interact with its receptor without steric hindrance from the fluorophore.[1][4]
Quantitative Data: PEGylated vs. Non-PEGylated Probes
The advantages of PEGylation are not merely qualitative. The following tables summarize quantitative data from various studies, highlighting the performance enhancements achieved with PEGylated fluorescent probes.
| Parameter | Non-PEGylated Probe | PEGylated Probe | Fold Improvement | Reference |
| Quantum Yield | ||||
| (DOTA)Lys-Cys(IR-783) peptide | 0.053 | 0.16 | 3.0x | [5] |
| (DOTA)Lys-Cys(Fluorescein) peptide | 0.50 | 0.59 | 1.18x | [5] |
| Non-Specific Binding (Cell Fluorescence in a.u.) | ||||
| Peptide Probe (5a vs 5b) | 79.7 | 3.1 | 25.7x reduction | [4] |
| RGD Peptide Probe (6a vs 7a) | 26.7 | 9.7 | 2.8x reduction | [4] |
| RAD Peptide Probe (6b vs 7b) | 20.4 | 3.2 | 6.4x reduction | [4] |
| In Vivo Circulation Half-Life | ||||
| Liposomes | < 30 min | up to 5 h | >10x | [9] |
| Affibody-Drug Conjugate | Not specified | 2.5-fold and 11.2-fold increase (with 4kDa and 10kDa PEG respectively) | 2.5-11.2x | [13] |
| Renal Uptake (%ID/g) | ||||
| [68Ga]Ga-Flu-1 | Not specified | 10-fold and 5-fold less with PEG4 and PEG8 respectively | 5-10x reduction | [11] |
| Lipophilicity (logP) | ||||
| ICG | 1.81 ± 0.06 | 0.64 ± 0.06 (PEG4) / -0.03 ± 0.02 (PEG8) | Lower lipophilicity | [14] |
| Tumor-to-Background Ratio (TBR) | ||||
| Anti-CEA fluorescent antibodies | Lower | Higher | Improved contrast | [12] |
Experimental Protocols
To facilitate the adoption of PEGylation strategies, this section provides an overview of key experimental methodologies.
Synthesis of a PEGylated Fluorescent Probe
The following is a generalized protocol for the synthesis of a peptide-based fluorescent probe with a PEG linker. Specific reaction conditions may need to be optimized based on the chosen fluorophore, peptide, and PEG linker.
Materials:
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Heterobifunctional PEG linker (e.g., Amine-PEG-Carboxyl)
-
Targeting peptide with a free amine group
-
Coupling agents (e.g., EDC, Sulfo-NHS)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Protocol:
-
Activation of PEG linker: Dissolve the Amine-PEG-Carboxyl linker in an appropriate solvent (e.g., DMF). Add EDC and Sulfo-NHS to activate the carboxyl group. Incubate for 15-30 minutes at room temperature.
-
Conjugation of fluorophore to PEG: Add the amine-reactive fluorescent dye to the activated PEG linker solution. Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Purification of PEG-fluorophore conjugate: Purify the resulting PEG-fluorophore conjugate using reverse-phase HPLC to remove unreacted dye and reagents.
-
Activation of PEG-fluorophore conjugate: Activate the terminal carboxyl group of the purified PEG-fluorophore conjugate using EDC and Sulfo-NHS as described in step 1.
-
Conjugation to peptide: Add the targeting peptide to the activated PEG-fluorophore solution. Adjust the pH to ~7.5-8.5 to facilitate the reaction with the peptide's amine group. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Final purification: Purify the final PEGylated fluorescent probe using reverse-phase HPLC. Characterize the product by mass spectrometry and UV-Vis spectroscopy.
In Vitro Evaluation of Non-Specific Binding by Flow Cytometry (FACS)
This protocol describes how to assess the reduction in non-specific binding of a PEGylated probe compared to its non-PEGylated counterpart using flow cytometry.
Materials:
-
Target cells (expressing the receptor of interest)
-
Control cells (lacking the receptor of interest)
-
PEGylated fluorescent probe
-
Non-PEGylated fluorescent probe
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell preparation: Harvest and wash the target and control cells. Resuspend the cells in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
Incubation with probes: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the PEGylated or non-PEGylated fluorescent probe at various concentrations. Include a no-probe control.
-
Incubation: Incubate the cells with the probes for 30-60 minutes at 4°C on a rocker, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound probe.
-
Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.
-
Data acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data analysis: Compare the mean fluorescence intensity of the control cells stained with the PEGylated versus the non-PEGylated probe to quantify the reduction in non-specific binding.
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the principles discussed, the following diagrams have been generated using the DOT language.
Caption: Structure of a typical PEGylated fluorescent probe.
Caption: Mechanism of reducing non-specific binding via PEG shielding.
Caption: General experimental workflow for developing PEGylated fluorescent probes.
Conclusion
The incorporation of PEG linkers represents a powerful and versatile strategy for enhancing the performance of fluorescent probes. From improving solubility and reducing non-specific binding to extending circulation half-life and even boosting quantum yields, the benefits of PEGylation are clear and quantifiable. By carefully selecting the appropriate PEG linker and optimizing its conjugation to the fluorescent probe, researchers can develop superior imaging agents with improved sensitivity, specificity, and translational potential. This guide provides a foundational understanding and practical insights to aid scientists and drug development professionals in harnessing the full potential of PEGylation in their research endeavors.
References
- 1. Fluorescent dye with PEG linker [schem.jp]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. optometrytimes.com [optometrytimes.com]
- 8. mdpi.com [mdpi.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 14. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectral Signature of Cy5: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and drug development, the ability to visualize and track molecular processes is paramount. Fluorescent dyes have emerged as indispensable tools, and among them, the cyanine (B1664457) dye Cy5 holds a prominent position. Renowned for its bright fluorescence in the far-red region of the spectrum, Cy5 offers researchers a powerful means to illuminate the intricate workings of biological systems with high signal-to-noise ratios.[1][2][3] This in-depth technical guide explores the core excitation and emission spectra of Cy5, providing detailed experimental protocols and quantitative data to empower its effective application in a range of scientific endeavors.
Core Properties and Spectral Characteristics of Cy5
Cy5, a member of the cyanine dye family, is a synthetic fluorophore characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1][] This extended conjugated system is responsible for its absorption and emission of light in the far-red to near-infrared region of the electromagnetic spectrum.[1] The key spectral and photophysical properties of Cy5 are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules.[1][2]
| Property | Value | Unit |
| Excitation Maximum (λex) | ~646 - 651 | nm |
| Emission Maximum (λem) | ~662 - 670 | nm |
| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 - 0.27 | - |
| Stokes Shift | ~15 - 25 | nm |
Table 1: Key Spectroscopic Properties of Cy5 Dye.[5][6][7][8]
The high molar extinction coefficient of Cy5 signifies its efficiency in absorbing photons, while its respectable quantum yield contributes to its bright fluorescent signal.[2][9] A significant advantage of operating in the far-red spectrum is the minimal autofluorescence exhibited by most biological specimens in this range, leading to enhanced sensitivity and clearer imaging.[1][3]
Experimental Protocols
The utility of Cy5 lies in its ability to be covalently attached to a variety of biomolecules, including proteins, antibodies, and nucleic acids.[] This is typically achieved by using a reactive form of the dye, such as a Cy5-NHS ester, which readily reacts with primary amines.[10]
Protocol 1: Labeling of Proteins with Cy5-NHS Ester
This protocol outlines a general procedure for the covalent labeling of proteins with a Cy5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Cy5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) are incompatible with this reaction.[11][12][13]
-
Dye Preparation: Allow the vial of Cy5 NHS ester to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[11][12] This solution should be prepared fresh.
-
Labeling Reaction: While gently stirring, slowly add the dye solution to the protein solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be empirically determined for each specific protein.[11]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12]
-
Purification: Separate the Cy5-labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute will be the conjugated protein.[11][12]
Protocol 2: Labeling of DNA with Cy5-NHS Ester
This protocol provides a method for labeling amino-modified DNA oligonucleotides with Cy5-NHS ester.
Materials:
-
Amino-modified DNA oligonucleotide
-
0.1 M sodium carbonate buffer, pH 9.0
-
Cy5-NHS ester dissolved in DMSO
-
Nuclease-free water
-
Purification supplies (e.g., spin column or ethanol (B145695) precipitation reagents)
Procedure:
-
Oligonucleotide Preparation: Resuspend the amino-modified DNA in 0.1 M sodium carbonate buffer (pH 9.0).[14]
-
Labeling Reaction: Add the Cy5-NHS ester in DMSO to the DNA solution.[14]
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.[14]
-
Purification: Purify the Cy5-labeled DNA to remove free dye. This can be achieved using a PCR purification spin column or through ethanol precipitation.[14][15]
-
Quantification: Determine the concentration of the labeled DNA and the degree of labeling by measuring the absorbance at 260 nm (for DNA) and 650 nm (for Cy5).[14][15]
Key Applications and Methodologies
The bright, far-red emission of Cy5 makes it a versatile tool for a multitude of applications in research and diagnostics.
Fluorescence Microscopy
In fluorescence microscopy, Cy5 is widely used for immunofluorescence staining of cells and tissues.[1] Its high photostability allows for prolonged imaging sessions with minimal signal degradation.[16] The low autofluorescence in the far-red channel significantly improves the signal-to-noise ratio, enabling the visualization of low-abundance targets.[1][3]
Flow Cytometry
Cy5 is a popular choice for labeling antibodies and other probes for flow cytometry.[10][17] Its spectral properties allow it to be excited by the common 633 nm or 647 nm laser lines found on most flow cytometers.[1][18] This enables multicolor analysis of cell populations by combining Cy5 with other fluorophores that are excited by different laser lines.[17][19]
Nucleic Acid Analysis
Cy5-labeled oligonucleotides are extensively used in various nucleic acid detection methods. In fluorescence in situ hybridization (FISH), Cy5-labeled probes can be used to visualize specific DNA or RNA sequences within cells, providing insights into gene expression and chromosomal organization.[1] Cy5 is also frequently employed in microarray-based gene expression analysis and as a reporter dye in quantitative PCR (qPCR) applications.[9]
Förster Resonance Energy Transfer (FRET)
Cy5 is often used as an acceptor fluorophore in FRET-based assays.[][9] When paired with a suitable donor dye, such as Cy3, the efficiency of energy transfer between the two molecules can be used to measure molecular proximity and conformational changes in proteins and nucleic acids.
Visualizing Workflows and Pathways
To better illustrate the practical application of Cy5, the following diagrams, generated using the DOT language, depict a general experimental workflow for protein labeling and a schematic of a FRET-based assay.
Caption: General workflow for labeling a protein with a Cy5-NHS ester.
Caption: Simplified signaling pathway of a FRET assay using a Cy3-Cy5 pair.
Conclusion
Cy5 remains a cornerstone fluorophore in the toolbox of researchers and drug development professionals. Its favorable spectral properties, particularly its bright emission in the far-red region, offer distinct advantages for a wide array of applications, from high-resolution microscopy to sensitive cell-based assays. By understanding the core principles of its excitation and emission spectra and by employing robust experimental protocols, scientists can effectively harness the power of Cy5 to unravel the complexities of biological systems and accelerate the pace of discovery.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 17. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 18. drmr.com [drmr.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Introduction to Click Chemistry: A Bioorthogonal Revolution
An In-Depth Technical Guide to Click Chemistry for Protein Labeling
Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] In the context of biological research, the most impactful of these are bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2] This capability has revolutionized the study of biomolecules, particularly proteins, by allowing for their precise labeling and visualization in their natural environment.
The core principle of bioorthogonal protein labeling involves a two-step process:
-
Incorporation of a Bioorthogonal Handle: A non-native, chemically inert functional group (the "handle"), such as an azide (B81097) or an alkyne, is introduced into a target protein.[3]
-
Bioorthogonal Ligation: A probe molecule (e.g., a fluorophore, biotin (B1667282) tag, or drug molecule) carrying the complementary functional group is introduced. The probe then "clicks" onto the handle via a highly specific and rapid reaction, covalently labeling the protein of interest.
This guide provides a technical overview of the two most prominent click chemistry reactions used for protein labeling—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—along with detailed protocols and quantitative comparisons for researchers, scientists, and drug development professionals.
Core Click Chemistry Reactions for Protein Labeling
The formation of a stable triazole ring from the reaction between an azide and an alkyne is the cornerstone of click chemistry for protein labeling. This can be achieved through two primary strategies: CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving a terminal alkyne and an azide reacting to form a 1,4-disubstituted 1,2,3-triazole. This reaction's high rate and specificity are dependent on a copper(I) catalyst.[4] In biological applications, the catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[5] To prevent copper-mediated damage to biomolecules and enhance reaction efficiency, a chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included.[6]
While extremely efficient for in vitro applications like labeling proteins in cell lysates, the cytotoxicity of the copper catalyst is a significant drawback for live-cell imaging.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is catalyst-free and relies on the high ring strain of a cyclooctyne (B158145) to promote a rapid cycloaddition with an azide.[4] The release of this ring strain provides the thermodynamic driving force for the reaction.
Because it does not require a toxic catalyst, SPAAC is the preferred method for labeling proteins in living cells and whole organisms.[8] Various cyclooctyne reagents have been developed, each with different reaction kinetics, stability, and hydrophobicity, allowing researchers to choose the optimal reagent for their specific application.[9]
Methods for Introducing Bioorthogonal Handles into Proteins
The prerequisite for any click chemistry labeling experiment is the successful incorporation of an azide or alkyne handle into the protein of interest. Several methods have been developed to achieve this.[10]
-
Metabolic Labeling: This technique involves introducing a non-canonical amino acid (ncAA) that is a close analog of a natural amino acid.[11] For example, L-azidohomoalanine (AHA) is an analog of methionine and can be incorporated into newly synthesized proteins by the cell's own translational machinery in methionine-free media.[12][13] This method is particularly useful for labeling the entire newly synthesized proteome.
-
Genetic Code Expansion (GCE): For site-specific labeling, the genetic code of an organism can be expanded to incorporate an ncAA at a precise location in a single protein.[14] This is achieved by introducing a unique codon (e.g., the amber stop codon, TAG) at the desired site in the gene of interest and expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and incorporates the ncAA.[15][16]
-
Enzymatic Labeling: Specific enzymes can be used to attach handles to proteins post-translationally. This offers high specificity but requires that the target protein has a recognizable substrate sequence.
Quantitative Data and Reaction Comparison
The choice between CuAAC and SPAAC often depends on the experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility.[17]
Table 1: Qualitative Comparison of Major Protein Labeling Click Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Catalyst | Required: Copper(I) | None (Catalyst-Free) |
| Key Advantage | Very rapid reaction kinetics.[18] | High biocompatibility; suitable for live systems.[8] |
| Key Limitation | Catalyst is cytotoxic, limiting in vivo applications.[7] | Generally slower than CuAAC; potential for non-specific reactions with thiols.[18][19] |
| Primary Use Case | In vitro labeling of purified proteins and cell lysates. | Labeling proteins on and inside live cells and organisms. |
The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The second-order rate constant (k₂) is a critical parameter for comparing the efficiency of different reagents.
Table 2: Second-Order Rate Constants for Common SPAAC Cyclooctynes
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] |
|---|---|---|
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[9] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[9] |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7[9] |
| Azadibenzocyclooctyne | DIBAC | ~2.5 (with alkyl azide)[20] |
| Fluorinated Cycloparaphenylene | fluor[11+1]CPP | ~0.0047[21] |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.[9]
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azidohomoalanine (AHA)
This protocol describes the incorporation of AHA into newly synthesized proteins in cultured mammalian cells.[11][22]
-
Cell Culture: Culture mammalian cells to 70-80% confluency under standard conditions.
-
Methionine Depletion: Aspirate the growth medium, wash cells once with warm PBS, and incubate them in pre-warmed methionine-free medium for 30-60 minutes to deplete intracellular methionine reserves.[12]
-
AHA Labeling (Pulse): Remove the starvation medium and replace it with methionine-free medium containing 25-50 µM L-azidohomoalanine (AHA).[11]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal growth conditions (37°C, 5% CO₂).
-
Harvesting: Aspirate the AHA-containing medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Downstream Processing: The cell lysate containing azide-labeled proteins is now ready for a subsequent CuAAC or SPAAC reaction. Quantify protein concentration using a standard assay (e.g., BCA).
Protocol 2: In Vitro Protein Labeling via CuAAC
This protocol provides a general method for labeling azide- or alkyne-modified proteins in a cell lysate.[5][23]
-
Reagent Preparation (Prepare Fresh):
-
Probe Stock: 1 mM alkyne- or azide-probe (e.g., fluorescent dye, biotin) in DMSO or water.
-
Copper Stock: 20 mM Copper(II) Sulfate (CuSO₄) in water.
-
Ligand Stock: 100 mM THPTA in water.
-
Reducing Agent Stock: 300 mM Sodium Ascorbate in water.
-
-
Reaction Setup: In a microfuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL) containing the bioorthogonal handle.
-
100 µL PBS buffer (pH 7.4).
-
4 µL of 1 mM probe stock (final concentration ~20 µM, can be optimized).
-
10 µL of 100 mM THPTA stock.
-
10 µL of 20 mM CuSO₄ stock.
-
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.[23]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Protein Precipitation (Cleanup):
-
Add 600 µL of methanol (B129727), 150 µL of chloroform, and 400 µL of water to the reaction mixture, vortexing after each addition.
-
Centrifuge for 5 minutes at >13,000 x g to separate the phases.
-
Carefully remove the upper aqueous layer, leaving the protein interface intact.
-
Add 450 µL of methanol to wash the protein pellet, vortex, and centrifuge again.
-
Discard the supernatant and air-dry the protein pellet.
-
-
Analysis: The labeled protein pellet can be resolubilized in an appropriate buffer for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or Western blot.
Protocol 3: Live-Cell Protein Labeling and Imaging via SPAAC
This protocol is for labeling azide-modified proteins on live cells with a cyclooctyne-fluorophore conjugate for fluorescence microscopy.[24]
-
Metabolic Labeling: First, incorporate an azide handle into the proteins of interest using a method like Protocol 1 (Metabolic Labeling with AHA) or another appropriate technique (e.g., with azido-sugars).[24]
-
Cell Preparation: After the metabolic labeling incubation period, gently wash the cells twice with warm, serum-free cell culture medium or PBS to remove unincorporated azide precursors.
-
Staining Solution Preparation: Dilute the cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).
-
Labeling Reaction: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS to remove excess unbound fluorophore.
-
Imaging: Add fresh medium or an appropriate imaging buffer to the cells. The cells are now ready for live imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
(Optional) Fixation and Counterstaining: For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the final wash step, followed by permeabilization (if imaging intracellular targets) and counterstaining (e.g., with DAPI).[24]
References
- 1. interchim.fr [interchim.fr]
- 2. Introducing bioorthogonal functionalities into proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of Bioorthogonal Handles - Profacgen [profacgen.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vectorlabs.com [vectorlabs.com]
- 24. benchchem.com [benchchem.com]
A Technical Guide to Bioorthogonal Labeling: Core Principles, Methodologies, and Applications
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, this concept has revolutionized the study of biomolecules in their natural environment, enabling real-time visualization and manipulation of glycans, proteins, lipids, and nucleic acids without causing cellular toxicity.[1][3] The development of click chemistry and bioorthogonal chemistry by Bertozzi, Morten Meldal, and K. Barry Sharpless was recognized with the 2022 Nobel Prize in Chemistry.[1][2]
To be considered bioorthogonal, a reaction must satisfy several stringent criteria[1][4][5]:
-
Selectivity: The reacting partners must be mutually reactive and not cross-react with endogenous functional groups found in biomolecules.[1][4]
-
Biological Inertness: The reactants and the resulting covalent bond must be non-toxic and not disrupt the cell's native functions.[1][4]
-
Favorable Kinetics: The reaction must proceed quickly and efficiently at physiological temperatures, pH, and in aqueous environments, even at the low concentrations typical of biomolecules.[1][4][5]
-
Abiotic Functional Groups: The reactive groups (chemical reporters) should ideally be absent in biological systems to ensure specificity.[5]
The typical bioorthogonal labeling experiment is a two-step process. First, a biomolecule of interest is tagged with a chemical reporter group through metabolic, genetic, or chemical means. Second, a probe molecule carrying the complementary reactive group is introduced, which then selectively reacts with the reporter to label the target.[1][4][6]
Core Bioorthogonal Reactions
Several key reactions form the cornerstone of the bioorthogonal toolkit, each with distinct mechanisms and characteristics.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi as a copper-free alternative to the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a highly efficient and widely used bioorthogonal reaction.[1][7] The reaction's driving force comes from the high ring strain of a cyclooctyne, which reacts spontaneously with an azide (B81097) to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[7][8] This makes SPAAC exceptionally well-suited for applications in living systems.[1][8] The rational design of strained cyclooctynes, such as DIBO, DIFO, and BCN, has been key to improving reaction kinetics and stability.[7][9][10]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, often called the tetrazine ligation, is renowned for its exceptionally fast reaction rates, making it one of the most efficient bioorthogonal reactions known.[11][12] It is a cycloaddition between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[13][14][15] The reaction proceeds through an initial [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder step that releases nitrogen gas, driving the reaction to completion.[1][16] Its kinetics are so rapid that it enables labeling at very low, physiologically relevant concentrations.[12][17]
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. jcmarot.com [jcmarot.com]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 14. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile bifunctional linker molecule designed for fluorescently labeling biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reagent incorporates a terminal alkyne group for covalent ligation to azide-modified targets, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the bright, far-red fluorescent dye Cy5 for sensitive detection.[1][2][3] These application notes provide detailed protocols for the use of this compound in labeling azide-modified biomolecules such as proteins, peptides, and nucleic acids.
Product Information
| Property | Value |
| Full Chemical Name | N-(methoxy-polyethyleneglycol-9)-N'-(propargyl-polyethyleneglycol-8)-Cyanine5 |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ |
| Molecular Weight | 1191.92 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Reactive Group | Alkyne |
| Storage Conditions | 2-8°C, store in a dry, dark place. |
Principle of the Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific method for covalently joining two molecules.[4][5] In this application, the terminal alkyne of this compound reacts with an azide (B81097) group on a target biomolecule in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and enhance reaction efficiency.[6] The reaction results in the formation of a stable triazole linkage.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for successful conjugation.
| Reagent | Stock Concentration | Solvent | Storage Notes |
| This compound | 10 mM | Anhydrous DMSO | Store at -20°C, protect from light and moisture. |
| Azide-Modified Biomolecule | 1-10 mM | Aqueous Buffer (e.g., PBS, pH 7.4) | Store as recommended for the specific biomolecule. |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Store at room temperature. |
| Ligand (TBTA or THPTA) | 100 mM | Anhydrous DMSO | Store at room temperature. |
| Sodium Ascorbate | 500 mM | Deionized Water | Prepare fresh for each experiment. |
General Protocol for Labeling an Azide-Modified Protein
This protocol is a starting point and may require optimization based on the specific biomolecule.
Caption: Experimental workflow for biomolecule labeling via CuAAC.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the order listed:
-
Azide-modified protein solution (e.g., to a final concentration of 10-100 µM).
-
Reaction buffer (e.g., PBS, pH 7.4) to bring the mixture to 80% of the final volume.
-
This compound stock solution (a 1.5 to 5-fold molar excess over the azide-biomolecule is recommended).
-
-
Prepare the Catalyst Premix: In a separate tube, briefly mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of CuSO₄ to ligand is commonly used.
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be left overnight. Protect the reaction from light.
-
Purification: Remove the excess dye and catalyst components.
-
For proteins >10 kDa: Use a spin desalting column appropriate for the protein size.
-
For peptides and oligonucleotides: Reversed-phase HPLC is recommended for the highest purity.[6]
-
Typical Reaction Component Concentrations:
| Component | Final Concentration | Molar Ratio (relative to Biomolecule) |
| Azide-Biomolecule | 10 - 250 µM | 1 |
| This compound | 15 - 1250 µM | 1.5 - 5 |
| CuSO₄ | 50 - 500 µM | - |
| Ligand (TBTA or THPTA) | 250 - 2500 µM | - |
| Sodium Ascorbate | 1 - 5 mM | - |
Note: These are starting recommendations. Optimal conditions may vary.
Purification Protocol: Reversed-Phase HPLC
For high-purity Cy5-labeled peptides and oligonucleotides, RP-HPLC is the preferred method.
| Parameter | Recommendation |
| Column | C18, 3.5-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 30 minutes (example, may need optimization) |
| Flow Rate | 1 mL/min |
| Detection | 220 nm (peptide/oligo) and 650 nm (Cy5 dye) |
The desired product will be the peak that absorbs at both wavelengths. Fractions should be collected and lyophilized.
Data Presentation and Analysis
Successful conjugation can be confirmed through several analytical techniques.
| Analytical Method | Expected Outcome |
| SDS-PAGE | A fluorescent band at a higher molecular weight corresponding to the labeled protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | An increase in mass corresponding to the mass of the this compound linker (1191.92 Da). |
| UV-Vis Spectroscopy | Absorbance peaks for both the biomolecule (e.g., ~280 nm for proteins) and the Cy5 dye (~649 nm). |
| Fluorescence Spectroscopy | Emission spectrum characteristic of Cy5 when excited at ~649 nm. |
Quantitative Analysis:
The degree of labeling can be determined spectrophotometrically using the Beer-Lambert law. The reaction yield is typically high for click chemistry reactions, often exceeding 90-95%.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive sodium ascorbate- Oxidation of Cu(I)- Insufficient excess of dye | - Always use freshly prepared sodium ascorbate.- Ensure proper mixing of CuSO₄ and ligand before adding to the reaction.- Increase the molar excess of the Alkyne-Cy5 reagent. |
| Precipitation in Reaction | - Low solubility of the biomolecule or dye | - Add a co-solvent like DMSO (up to 20% v/v).- Decrease the concentration of reactants. |
| High Background Signal | - Incomplete removal of unreacted dye | - Optimize the purification protocol (e.g., longer desalting, optimized HPLC gradient). |
Conclusion
This compound is a highly effective reagent for the fluorescent labeling of azide-modified biomolecules. The copper-catalyzed click chemistry approach offers high specificity, efficiency, and biocompatibility, making it a powerful tool in chemical biology, drug discovery, and diagnostics. The protocols provided herein serve as a comprehensive guide for the successful application of this versatile labeling reagent.
References
- 1. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. bioclone.net [bioclone.net]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. interchim.fr [interchim.fr]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
Application Notes and Protocols for Protein Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the fluorescent labeling of azide-modified proteins using the novel bifunctional linker-dye conjugate, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This reagent features a terminal propargyl group for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a central polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the bright, far-red fluorescent dye Cyanine 5 (Cy5) for sensitive detection.[1] The CuAAC reaction, a cornerstone of "click chemistry," offers high specificity and efficiency for covalently attaching probes to biomolecules under mild, aqueous conditions.[2][3]
The far-red emission of Cy5 is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[4][5] This protocol is designed for researchers who have already incorporated an azide (B81097) group into their protein of interest, for example, through the use of non-canonical amino acids or enzymatic modification. Adherence to this protocol will enable the robust and efficient fluorescent labeling of proteins for a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in-gel visualization.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | Alkyne-functionalized fluorescent dye for protein labeling. |
| Azide-modified protein of interest | User-provided | The protein to be labeled. |
| Copper(II) sulfate (B86663) (CuSO₄) | Standard lab supply | Source of copper catalyst for the CuAAC reaction. |
| Sodium Ascorbate (B8700270) | Standard lab supply | Reducing agent to convert Cu(II) to the active Cu(I) state. |
| Copper ligand (e.g., THPTA or TBTA) | Various | Accelerates the CuAAC reaction and protects the protein from oxidative damage.[6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Standard lab supply | Solvent for dissolving the this compound reagent. |
| Phosphate-buffered saline (PBS), pH 7.4 | Standard lab supply | Reaction buffer. |
| Desalting column (e.g., Sephadex G-25) or dialysis unit | Various | For purification of the labeled protein to remove unreacted dye and catalyst components.[7] |
| UV-Vis Spectrophotometer | Standard lab equipment | For determining protein concentration and dye-to-protein ratio. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Copper(II) Sulfate Stock Solution:
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Store at room temperature.
-
-
Sodium Ascorbate Stock Solution:
-
Prepare a 50 mM stock solution of sodium ascorbate in deionized water.
-
Note: This solution is prone to oxidation and should be prepared fresh immediately before use.[2]
-
-
Copper Ligand Stock Solution:
-
Prepare a 10 mM stock solution of the chosen copper ligand (e.g., THPTA or TBTA) in DMSO or water, depending on the ligand's solubility.
-
Store at -20°C.
-
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is optimized for labeling 1 mg of a 50 kDa azide-modified protein. Adjustments may be necessary for proteins of different molecular weights or concentrations. A 5- to 10-fold molar excess of the alkyne-dye conjugate over the protein is recommended.[8]
-
In a microcentrifuge tube, dissolve 1 mg of the azide-modified protein in 500 µL of PBS, pH 7.4.
-
Add a 5- to 10-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Prepare the catalyst premix immediately before use in a separate tube. Add the components in the following order, vortexing gently after each addition:
-
Copper(II) Sulfate stock solution to a final concentration of 1 mM.
-
Copper Ligand stock solution to a final concentration of 5 mM.
-
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
Purification of the Labeled Protein
-
Following the incubation, remove the unreacted this compound, copper catalyst, and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.
-
Alternatively, the labeled protein can be purified by dialysis against PBS, pH 7.4, at 4°C with several buffer changes.
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
Characterization of the Labeled Protein
a. Determination of the Dye-to-Protein (D/P) Ratio
The D/P ratio, also known as the degree of labeling (DOL), is a crucial parameter for ensuring the quality and reproducibility of your experiments. It can be determined spectrophotometrically.[7][9]
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 649 nm (A₆₄₉) using a UV-Vis spectrophotometer.
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein
-
CF (Correction Factor): The A₂₈₀ of the free dye divided by its A_max. For Cy5, this is approximately 0.04.
-
ε_protein: The molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the dye concentration using the Beer-Lambert law:
Dye Concentration (M) = A₆₄₉ / ε_dye
-
ε_dye: The molar extinction coefficient of Cy5 at 649 nm, which is approximately 250,000 M⁻¹cm⁻¹.[10]
-
-
Calculate the D/P ratio:
D/P Ratio = Dye Concentration (M) / Protein Concentration (M)
b. SDS-PAGE Analysis
-
Run the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control.
-
Visualize the gel using a fluorescence imager with appropriate excitation and emission filters for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).[10]
-
A fluorescent band at the expected molecular weight of the protein confirms successful labeling.
-
The gel can also be stained with a total protein stain (e.g., Coomassie Blue) to visualize both labeled and unlabeled protein.
Quantitative Data Summary
| Parameter | Value | Unit | Reference |
| This compound Properties | |||
| Excitation Maximum (λ_ex) | ~649 | nm | [10][11] |
| Emission Maximum (λ_em) | ~667 | nm | [10][11] |
| Molar Extinction Coefficient (ε) at ~649 nm | 250,000 | M⁻¹cm⁻¹ | [10] |
| Fluorescence Quantum Yield (Φ) | ~0.2-0.27 | [4][10] | |
| Reaction Conditions | |||
| Recommended Dye:Protein Molar Ratio | 5:1 to 10:1 | [8] | |
| Final CuSO₄ Concentration | 1 | mM | |
| Final Sodium Ascorbate Concentration | 5 | mM | |
| Final Copper Ligand Concentration | 5 | mM | |
| Reaction Time | 1-2 | hours | |
| Reaction Temperature | Room Temperature | °C | |
| Example Calculation Data | |||
| Measured A₂₈₀ of Labeled Protein | User-determined | ||
| Measured A₆₄₉ of Labeled Protein | User-determined | ||
| Molar Extinction Coefficient of Protein (ε_prot) | Protein-specific | M⁻¹cm⁻¹ | |
| Calculated Protein Concentration | Calculated | M | |
| Calculated Dye Concentration | Calculated | M | |
| Calculated Dye-to-Protein (D/P) Ratio | Calculated |
Visualizations
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate solution. | Always prepare the sodium ascorbate solution fresh. |
| Insufficient molar excess of the dye. | Increase the molar ratio of this compound to the protein. | |
| Presence of copper-chelating agents in the protein buffer (e.g., EDTA). | Perform a buffer exchange to a non-chelating buffer like PBS or HEPES before starting the labeling reaction. | |
| Protein Precipitation | High concentration of the hydrophobic dye leading to aggregation. | Reduce the molar excess of the dye. Ensure adequate mixing during the reaction. |
| Protein instability under reaction conditions. | Optimize the reaction buffer (e.g., pH, ionic strength). Reduce the reaction time or perform the reaction at a lower temperature (e.g., 4°C). | |
| High Background Signal | Incomplete removal of unreacted dye. | Ensure thorough purification of the labeled protein using a desalting column or extensive dialysis. |
| Non-specific binding of the dye to the protein. | While the click reaction is highly specific, some non-covalent interactions may occur. Ensure stringent purification conditions. If the problem persists, consider adding a mild non-ionic detergent (e.g., Tween-20) to the wash buffers during purification. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
Application Notes: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 for Live Cell Imaging
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a fluorescent probe designed for bioorthogonal labeling in live cells. This molecule incorporates a Cy5 fluorophore, a terminal alkyne (propargyl group), and two polyethylene (B3416737) glycol (PEG) linkers. The Cy5 dye is a bright, far-red fluorophore well-suited for biological imaging due to its high extinction coefficient, good quantum yield, and emission in a spectral range that minimizes cellular autofluorescence.[1][2] The propargyl group enables covalent attachment to azide-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction.[3][4] The PEG linkers enhance the probe's solubility in aqueous media and minimize non-specific binding. This probe is ideal for a two-step labeling strategy to visualize a wide array of biomolecules, including glycans, proteins, and nucleic acids, in their native cellular environment.[5][6][7]
Principle of Use: Bioorthogonal Click Chemistry
The core application of this compound relies on the bioorthogonal reaction between its terminal alkyne and an azide (B81097) group introduced into a target biomolecule.[4] This is typically achieved through metabolic labeling, where cells are cultured with a precursor molecule (e.g., an amino acid, sugar, or nucleoside) modified with an azide group.[8][9] The cells' metabolic machinery incorporates this azide-tagged precursor into newly synthesized biomolecules.[5] Subsequently, the alkyne-bearing Cy5 probe is added, which specifically and covalently attaches to the azide-modified targets. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[10][11][12] Given that this probe contains a terminal alkyne, the copper-catalyzed approach is generally required.
Applications
-
Glycan Imaging: Visualize the localization and trafficking of glycans by metabolically labeling them with azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz).[13][14]
-
Protein Synthesis Monitoring: Track newly synthesized proteins by introducing azide-functionalized amino acids like azidohomoalanine (AHA).[6][15]
-
DNA Replication Analysis: Detect DNA synthesis by incorporating azide-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is not directly applicable here, as EdU contains an alkyne. An azide-modified nucleoside would be required.
-
Lipid Trafficking: Study the dynamics of lipids by metabolically incorporating azide-containing lipid precursors.[16]
Quantitative Data
Table 1: Photophysical Properties of Cy5 Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.27 | [1] |
| Recommended Laser Line | 633 nm or 647 nm | [2] |
Table 2: Recommended Starting Concentrations for Live-Cell CuAAC Labeling
| Reagent | Concentration Range | Notes | Reference |
| This compound | 1 - 25 µM | Titrate for optimal signal-to-noise. | [17] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Premix with ligand before adding to cells. | [17][18] |
| Copper-chelating Ligand (e.g., THPTA) | 250 - 500 µM | Use a 5:1 ligand-to-copper molar ratio to reduce cytotoxicity. | [17][19] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | Prepare fresh. Reduces Cu(II) to the active Cu(I) state. | [17] |
| Azide-modified Precursor (e.g., Ac₄ManNAz) | 10 - 50 µM | Varies by cell type and precursor. | [17] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido (B1232118) Sugars
This protocol provides a general method for labeling cellular glycans with an azide-modified sugar, such as tetra-acetylated N-azidoacetylmannosamine (Ac₄ManNAz), for subsequent detection with the propargyl-Cy5 probe.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Ac₄ManNAz (or other desired azide-modified precursor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to 60-70% confluency.
-
Prepare Precursor Stock: Dissolve Ac₄ManNAz in DMSO to create a 10 mM stock solution.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂).[8]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Live-Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the "click" reaction to label the azide-modified cells with this compound. To minimize copper-induced cytotoxicity, it is crucial to use a copper-chelating ligand and perform the reaction under optimized conditions.[17][20][21]
Materials:
-
Azide-labeled cells from Protocol 1
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium Ascorbate (B8700270)
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
Procedure:
-
Prepare Reagent Stocks:
-
Cy5 Probe: Dissolve this compound in DMSO to a stock concentration of 1-10 mM.
-
CuSO₄: Prepare a 10 mM stock solution in water.
-
THPTA Ligand: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. This solution is prone to oxidation.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the cocktail in the following order. It is critical to premix the CuSO₄ and ligand before adding the other components.
-
Start with the required volume of imaging buffer.
-
Add the THPTA ligand to a final concentration of 250 µM.
-
Add CuSO₄ to a final concentration of 50 µM (maintaining a 5:1 ligand:copper ratio).
-
Add the this compound probe to a final concentration of 1-10 µM.
-
Finally, add the freshly prepared sodium ascorbate to a final concentration of 2.5 mM. Mix gently.[17]
-
-
Labeling Reaction:
-
Aspirate the PBS from the azide-labeled cells.
-
Add the click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[17] Incubation time should be minimized to reduce potential toxicity.
-
-
Washing: Aspirate the reaction cocktail and gently wash the cells three times with imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Principle of CuAAC-mediated labeling.
Caption: Pathway for labeling cell-surface glycans.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thno.org [thno.org]
- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 16. researchgate.net [researchgate.net]
- 17. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Conjugating N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 to Antibodies for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the fluorescent dye N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 to antibodies. This protocol is designed for researchers in immunology, cell biology, and drug development who require highly specific and fluorescently labeled antibodies for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the solubility and reduces the potential for aggregation of the final conjugate.
The conjugation strategy relies on "click chemistry," a bioorthogonal reaction between a propargyl group on the Cy5 dye and an azide (B81097) group introduced onto the antibody. This method offers high specificity and efficiency, yielding stable and reproducible antibody-dye conjugates. Two alternative click chemistry approaches are presented: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials and Methods
Materials
-
Antibody: Purified monoclonal or polyclonal antibody of interest (concentration ≥ 2 mg/mL in a suitable buffer).
-
This compound: (Hereafter referred to as Propargyl-PEG-Cy5).
-
Azide Introduction Reagent: Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester).
-
For CuAAC:
-
Copper(II) Sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
For SPAAC:
-
DBCO-PEG-NHS ester (for modifying the antibody with a strained alkyne if the dye were azide-functionalized; in this protocol, we assume azide modification of the antibody).
-
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Borate (B1201080) Buffer (50 mM, pH 8.5)
-
Reaction Buffer (e.g., PBS)
-
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO)
-
Purification:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Dialysis cassette (10 kDa MWCO)
-
Protein A/G affinity chromatography resin (optional)
-
-
Characterization:
-
UV-Vis Spectrophotometer
-
SDS-PAGE system
-
Experimental Workflow
The overall workflow for conjugating Propargyl-PEG-Cy5 to an antibody involves three main stages: antibody preparation and modification, the click chemistry conjugation reaction, and finally, purification and characterization of the conjugate.
Caption: Overall experimental workflow for antibody conjugation.
Detailed Protocols
Part 1: Antibody Preparation and Modification
-
Antibody Purification and Buffer Exchange:
-
Ensure the starting antibody is purified and free of carrier proteins like BSA. If necessary, purify the antibody using Protein A/G affinity chromatography.
-
The antibody should be in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a dialysis cassette or a desalting column.
-
Concentrate the antibody to a final concentration of 2-10 mg/mL for optimal labeling efficiency.[1]
-
-
Introduction of Azide Groups onto the Antibody:
-
This protocol describes the introduction of azide groups by modifying primary amines (e.g., lysine (B10760008) residues) on the antibody using an Azide-PEG-NHS ester.
-
Reaction Setup:
-
Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Adjust the pH of the antibody solution to 8.5 with borate buffer.
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.[] The final DMSO concentration should be below 10% to prevent antibody denaturation.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification of Azide-Modified Antibody: Remove the unreacted Azide-PEG-NHS ester by size-exclusion chromatography or dialysis against PBS.
-
Part 2: Click Chemistry Conjugation
This method is highly efficient but requires a copper catalyst, which may need to be removed for certain cellular applications.
Caption: Workflow for the CuAAC conjugation protocol.
-
Preparation of Stock Solutions:
-
Formation of the Cu(I) Complex:
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow this to stand for a few minutes to form the Cu(I)-THPTA complex.[3]
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with the Propargyl-PEG-Cy5 stock solution. A molar ratio of antibody to dye between 1:4 and 1:10 is a good starting point for optimization.[3]
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 25 equivalents relative to the azide is recommended.[3]
-
Initiate the reaction by adding the sodium ascorbate solution (40 equivalents relative to the azide).[3]
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[3]
-
This copper-free click chemistry method is ideal for applications where copper cytotoxicity is a concern. It involves the reaction of an azide with a strained alkyne (e.g., DBCO). For this protocol, we will react the azide-modified antibody with a DBCO-functionalized dye. Since the provided dye is propargyl-functionalized, for a SPAAC reaction, one would typically use an azide-functionalized dye with a DBCO-modified antibody. However, to utilize the provided propargyl dye in a SPAAC-like manner, one would need to first modify the antibody with a strained cyclooctyne. The following is a general protocol for SPAAC assuming the antibody has been modified with a DBCO group and will be reacted with an azide-functionalized dye. For the specified propargyl dye, the antibody would need to be modified with an azide, and a copper-free click chemistry reagent that reacts with terminal alkynes would be required, which is less common for SPAAC. Therefore, the CuAAC protocol is more direct for the given dye.
The following is a general representation of a SPAAC workflow.
Caption: General workflow for a SPAAC conjugation protocol.
-
Reaction Setup:
-
Dissolve the DBCO-functionalized antibody in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the azide-functionalized dye in DMSO.
-
Add a 5-20 fold molar excess of the azide-dye to the antibody solution.[1] The final DMSO concentration should be kept below 10%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1] For some reactions, overnight incubation at 4°C may be beneficial.
-
Part 3: Purification and Characterization of the Antibody-Dye Conjugate
-
Purification:
-
Following the conjugation reaction, it is crucial to remove unreacted dye and other small molecules.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger antibody-dye conjugate from smaller, unreacted components. Use a column with an appropriate resin (e.g., Sephadex G-25) equilibrated with PBS.
-
Dialysis: Dialysis against PBS using a 10 kDa MWCO cassette can also be used to remove low-molecular-weight impurities.
-
-
Characterization:
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5 (~650 nm).
-
The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / ((A_280 - (A_dye × CF_280)) / ε_protein) Where:
-
A_dye = Absorbance at the dye's maximum wavelength
-
ε_dye = Molar extinction coefficient of the dye at its maximum wavelength
-
A_280 = Absorbance at 280 nm
-
CF_280 = Correction factor for the dye's absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹ for IgG)
-
-
-
Purity and Integrity:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the covalent attachment of the dye to the antibody and to assess the purity of the conjugate. The conjugated antibody should show a higher molecular weight than the unconjugated antibody.
-
Functional Assays: Perform functional assays, such as ELISA or flow cytometry, to ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
-
-
Quantitative Data Summary
| Parameter | Antibody Preparation | Azide Introduction | CuAAC Conjugation |
| Antibody Concentration | 2-10 mg/mL | 2-10 mg/mL | Based on azide-modified Ab |
| Buffer | PBS, pH 7.2-7.4 | Borate Buffer, pH 8.5 | PBS, pH 7.2-7.4 |
| Reagent Molar Excess | N/A | 10x (Azide-PEG-NHS ester to Ab) | 4-10x (Dye to Ab) |
| Catalyst/Ligand | N/A | N/A | 25 eq. Cu(I)/THPTA to azide |
| Reducing Agent | N/A | N/A | 40 eq. Sodium Ascorbate to azide |
| Reaction Time | N/A | 1 hour | 30-60 minutes |
| Reaction Temperature | N/A | Room Temperature | Room Temperature |
Troubleshooting
-
Low DOL:
-
Ensure the antibody buffer is free of primary amines.
-
Increase the molar excess of the dye.
-
Optimize the reaction time and temperature.
-
Ensure the freshness of the sodium ascorbate solution for CuAAC.
-
-
Antibody Aggregation:
-
Reduce the molar excess of the dye.
-
Ensure the final DMSO concentration is low.
-
Perform the reaction at a lower temperature.
-
-
Loss of Antibody Activity:
-
Reduce the degree of labeling.
-
Ensure that the purification process is gentle and does not denature the antibody.
-
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to antibodies using click chemistry. By following these detailed steps, researchers can generate high-quality, fluorescently labeled antibodies for a wide range of applications in research and drug development. It is recommended to optimize the reaction conditions for each specific antibody and application to achieve the desired degree of labeling and functionality.
References
Application Notes and Protocols for Single-Molecule Imaging with PEGylated Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Polyethylene Glycol (PEG) modified Cyanine 5 (Cy5) dyes in single-molecule imaging applications. The inclusion of PEG linkers to Cy5 dyes has been shown to enhance their photophysical properties and reduce non-specific interactions, making them highly suitable for sensitive single-molecule studies.
Key Applications
PEGylated Cy5 dyes are instrumental in a variety of single-molecule imaging techniques, primarily due to their high photostability and brightness. Key applications include:
-
Single-Molecule Förster Resonance Energy Transfer (smFRET): PEGylated Cy5 is frequently used as an acceptor fluorophore in smFRET pairs, often with Cy3 as the donor. This technique allows for the precise measurement of intramolecular distances and the study of conformational dynamics of biomolecules like proteins and nucleic acids.[1][2][3]
-
Single-Molecule Tracking (SMT): The enhanced photostability and reduced blinking of PEGylated Cy5 are advantageous for tracking the movement of individual molecules in real-time.[4][5] This is crucial for understanding diffusion, transport, and binding kinetics of molecules within complex biological systems.
-
Super-Resolution Imaging: The photophysical properties of Cy5, including its ability to be photoswitched, have been harnessed for super-resolution microscopy techniques.[6] PEGylation can further improve the performance of these dyes by minimizing interactions that can affect their switching properties.
-
In Vivo Imaging: PEGylation improves the biocompatibility and pharmacokinetic properties of Cy5, making it a more suitable probe for single-molecule studies in living cells and organisms.[7][8]
Advantages of PEGylated Cy5 Dyes
The addition of a PEG linker to the Cy5 fluorophore offers several advantages for single-molecule imaging:
-
Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain effectively prevents the dye and the labeled biomolecule from non-specifically adsorbing to surfaces, which is critical for obtaining clean single-molecule data.[2]
-
Improved Photostability: PEGylation can shield the fluorophore from the local environment, reducing photobleaching and increasing the total number of photons that can be detected from a single molecule.
-
Enhanced Brightness: By minimizing quenching interactions with surfaces or other molecules, PEGylation can lead to an increase in the fluorescence quantum yield of Cy5.
-
Increased Solubility: The PEG linker enhances the water solubility of the often hydrophobic Cy5 dye, facilitating labeling reactions in aqueous buffers.
Quantitative Data
The following tables summarize key quantitative data for Cy5 and related dyes used in single-molecule imaging.
Table 1: Photophysical Properties of Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [9] |
| Emission Maximum (λem) | ~662 nm | [9] |
| Quantum Yield | ~0.2 | [6] |
| Förster Radius (R₀) with Cy3 | ~5-6 nm | [1] |
| Triplet State Absorption | ~625 nm (trans) | [10] |
Table 2: Comparison of Single-Molecule FRET Dyes
| Dye Pair | Förster Radius (R₀) | Key Features |
| Cy3/Cy5 | ~5.4 nm | Most popular pair for smFRET due to large spectral separation and good photostability.[6] |
| Alexa Fluor 488/Alexa Fluor 594 | ~5.4 nm | Alternative pair with good photophysical properties.[11] |
| Alexa Fluor 555/Alexa Fluor 647 | ~5.1 nm | Another commonly used FRET pair. |
Experimental Protocols
Protocol 1: Labeling of Proteins with PEGylated Cy5-Maleimide
This protocol describes the site-specific labeling of a protein containing a single cysteine residue with a PEGylated Cy5-maleimide dye.
Materials:
-
Purified protein with a single cysteine residue in labeling buffer (e.g., 0.1 M potassium phosphate, pH 7.0)[12]
-
PEGylated Cy5-maleimide, dissolved in DMSO
-
Reducing agent (e.g., DTT or TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Denaturing labeling buffer (if required): 6 M Guanidinium chloride (GdmCl), 0.1 M potassium phosphate, pH 7.0[12]
Procedure:
-
Protein Reduction: If the cysteine residue is oxidized, reduce the protein by adding a 10-fold molar excess of DTT and incubating for 30 minutes at room temperature. Remove the DTT using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the PEGylated Cy5-maleimide dissolved in DMSO to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. For proteins that are prone to aggregation, performing the labeling under denaturing conditions and subsequent refolding might be necessary.[12]
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a thiol-containing compound like β-mercaptoethanol or cysteine.
-
Purification: Remove the unreacted dye by size-exclusion chromatography. The labeled protein will elute first, followed by the free dye.
-
Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm). The concentration can be calculated using the Beer-Lambert law with the respective extinction coefficients.
Protocol 2: Surface Passivation with PEG for Single-Molecule Imaging
This protocol details the preparation of a glass coverslip surface with a mixture of PEG and biotin-PEG to minimize non-specific binding and allow for specific immobilization of biotinylated molecules.[2]
Materials:
-
Glass coverslips
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Aminosilane (B1250345) (e.g., (3-aminopropyl)triethoxysilane)
-
mPEG-succinimidyl valerate (B167501) (mPEG-SVA)
-
Biotin-PEG-succinimidyl valerate (Biotin-PEG-SVA)
-
Anhydrous toluene (B28343)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
Procedure:
-
Cleaning: Clean the coverslips by sonicating in a detergent solution, followed by thorough rinsing with deionized water. Then, immerse the coverslips in Piranha solution for 1 hour. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse extensively with deionized water and dry with nitrogen.
-
Silanization: Immerse the cleaned coverslips in a 2% (v/v) solution of aminosilane in anhydrous toluene for 1 hour. Rinse with toluene and then with ethanol, and cure in an oven at 110°C for 30 minutes.
-
PEGylation: Prepare a solution of mPEG-SVA and Biotin-PEG-SVA in 0.1 M sodium bicarbonate buffer, pH 8.5. A common ratio is 1:100 (Biotin-PEG:mPEG).
-
Coating: Pipette the PEG solution onto the aminosilanized surface and incubate in a humid chamber for at least 3 hours.
-
Final Wash: Rinse the coverslips thoroughly with deionized water and dry with a gentle stream of nitrogen. The surface is now ready for use.
Protocol 3: General Single-Molecule FRET Imaging Protocol
This protocol outlines the general steps for performing a single-molecule FRET experiment using a total internal reflection fluorescence (TIRF) microscope.
Materials:
-
PEG-passivated coverslip with a flow chamber
-
Streptavidin solution
-
Biotinylated and Cy3/Cy5-labeled biomolecule
-
Imaging buffer (e.g., Tris-HCl buffer with an oxygen scavenging system and a triplet-state quencher like Trolox)[6]
-
TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3 and 640 nm for Cy5) and detectors.
Procedure:
-
Chamber Assembly: Assemble the PEG-passivated coverslip into a flow chamber.
-
Streptavidin Incubation: Introduce a solution of streptavidin (e.g., 0.1 mg/mL) into the flow chamber and incubate for 5 minutes. This allows the streptavidin to bind to the biotin-PEG on the surface.
-
Wash: Wash out the unbound streptavidin with imaging buffer.
-
Molecule Immobilization: Introduce a dilute solution (pM to nM range) of the biotinylated and dual-labeled biomolecule into the chamber. The biotinylated end of the molecule will bind to the immobilized streptavidin.
-
Imaging: Mount the flow chamber on the TIRF microscope. Excite the Cy3 donor dye with the 532 nm laser and collect the fluorescence emission from both the Cy3 and Cy5 channels simultaneously.
-
Data Analysis: Analyze the fluorescence intensity time traces from individual molecules to calculate the FRET efficiency and observe any dynamic changes.
Visualizations
Caption: Principle of Single-Molecule FRET.
Caption: Protein Labeling and Immobilization Workflow.
Caption: Structure of a PEGylated Cy5 Dye.
References
- 1. Site-specific labeling of proteins for single-molecule FRET by combining chemical and enzymatic modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Cell-free Synthesized Proteins Selectively Double Labeled for Single-molecule FRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time 3D single molecule tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Molecule Tracking and Its Application in Biomolecular Binding Detection | Functional Optical Imaging Laboratory [foil.bme.utexas.edu]
- 6. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectral identification of specific photophysics of cy5 by means of ensemble and single molecule measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific labeling of proteins for single-molecule FRET measurements using genetically encoded ketone functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
Application Notes and Protocols for In Vivo Imaging Using Near-Infrared Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo imaging using near-infrared (NIR) fluorescent probes is a powerful technique for non-invasively visualizing biological processes in living organisms. The NIR region of the electromagnetic spectrum, particularly the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, offers significant advantages for deep-tissue imaging due to reduced photon scattering, lower tissue autofluorescence, and minimal absorption by biological components like hemoglobin and water.[1][2][3] These properties result in higher signal-to-background ratios and improved spatial resolution compared to imaging in the visible range.[2][4] This document provides detailed application notes and experimental protocols for utilizing NIR fluorescent probes in preclinical research and drug development.
Advantages of NIR Fluorescence Imaging
-
Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, enabling the visualization of deep-seated structures and organs.[1][5]
-
Low Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR window, leading to a high signal-to-background ratio and enhanced sensitivity.[1][3]
-
High Temporal and Spatial Resolution: NIR imaging allows for real-time monitoring of dynamic biological processes with high resolution.[6]
-
Non-invasive: As a non-invasive imaging modality, it permits longitudinal studies in the same animal, reducing the number of animals required for research.[7]
Types of Near-Infrared Fluorescent Probes
A diverse range of NIR fluorescent probes have been developed, broadly categorized as small organic dyes and nanoparticle-based probes.[1]
-
Small Organic Dyes: These include cyanine (B1664457) dyes (e.g., Indocyanine Green, IRDye® 800CW), squaraine dyes, and BODIPY dyes.[1][8] They can be chemically modified for specific targeting and are often used in both preclinical and clinical imaging. Indocyanine Green (ICG) is a widely used NIR dye approved by the FDA for clinical applications.[1][9]
-
Nanoparticle-based Probes: This class encompasses quantum dots (QDs), single-walled carbon nanotubes (SWCNTs), and dye-doped nanoparticles.[1][10] Nanoparticles offer high brightness, photostability, and the potential for multifunctionalization.[11]
Quantitative Data of Common NIR Fluorescent Probes
The selection of an appropriate NIR probe is critical for successful in vivo imaging and depends on its photophysical properties. The following tables summarize key quantitative data for commonly used NIR-I and NIR-II fluorescent probes.
Table 1: Photophysical Properties of Common NIR-I Fluorescent Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features & Applications |
| Indocyanine Green (ICG) | ~780 | ~810-830 | 0.9 (in blood) | ~200,000 | FDA-approved; angiography, tumor imaging, lymphatic mapping.[9][12][13] |
| IRDye® 800CW | ~774 | ~790 | ~12 | ~240,000 | High brightness and stability; antibody and small molecule labeling for targeted imaging.[14] |
| Alexa Fluor 750 | ~749 | ~775 | ~12 | ~270,000 | Bright and photostable; used in MFLI-FRET studies.[14] |
| QD800 (InAs/InP/ZnSe) | (Broad) | ~800 | - | - | Non-cadmium QDs for tumor-targeted imaging.[15] |
Table 2: Photophysical Properties of Emerging NIR-II Fluorescent Probes
| Probe Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Key Features & Applications |
| PbS Quantum Dots | (Broad) | 1000-1700 | 40-60 | High quantum yield in the NIR-II window; vascular imaging.[16] |
| Ag₂S Quantum Dots | 350-450 | 1000-1400 | 20-40 | Tumor imaging in rodent models.[16] |
| Single-Walled Carbon Nanotubes (SWCNTs) | 600-900 | 1000-1400 | Low | High photostability; real-time vascular imaging.[16] |
| IR-E1050 | ~808 | ~1050 | 0.2 | Commercially available organic dye for SWIR imaging.[12] |
Experimental Protocols
Protocol 1: General In Vivo NIR Fluorescence Imaging in Mice
This protocol outlines the fundamental steps for performing whole-body NIR fluorescence imaging in a mouse model.
Materials:
-
NIR fluorescent probe of interest
-
Anesthesia (e.g., 2% isoflurane)[1]
-
Small animal in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)[15][17]
-
Warming pad[1]
-
Animal shaver
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2% in oxygen).[1]
-
Remove fur from the imaging area using an animal shaver to minimize light scattering and absorption.
-
Place the anesthetized mouse on the imaging platform within the light-tight imaging chamber. Maintain anesthesia throughout the imaging session.[1]
-
-
Probe Administration:
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the chosen NIR probe.[1] For instance, for a probe emitting around 800 nm, a Cy5.5 excitation filter (605–665 nm) and an ICG emission filter (800–875 nm) can be used.[15]
-
Set the acquisition parameters, such as exposure time and binning. Typical acquisition times for NIR imaging range from 10 to 60 seconds.[1]
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.[2][15]
-
-
Post-Imaging:
-
Data Analysis:
Protocol 2: Enzyme-Activatable Probe Imaging for Tumor Detection
This protocol describes the use of an enzyme-activated NIR probe to visualize tumor-associated enzyme activity.
Materials:
-
Enzyme-activatable NIR fluorescent probe (e.g., a probe activated by a specific caspase or cathepsin).
-
Tumor-bearing mouse model.
-
All materials listed in Protocol 1.
Procedure:
-
Animal and Probe Preparation:
-
Follow the animal preparation steps outlined in Protocol 1.
-
Prepare the enzyme-activatable probe according to the manufacturer's instructions or synthesis protocol.
-
-
Probe Administration:
-
Administer the probe, typically via intravenous injection, to the tumor-bearing mouse.
-
-
Imaging:
-
Acquire images at multiple time points post-injection. The optimal imaging window will depend on the kinetics of enzyme activation and probe accumulation at the tumor site.
-
The fluorescence signal should be low initially due to quenching and increase over time as the probe is cleaved by the target enzyme in the tumor microenvironment.[4][19]
-
-
Analysis:
-
Quantify the fluorescence intensity in the tumor region and a control region (e.g., muscle) over time to determine the signal-to-background ratio.
-
Ex vivo imaging of the tumor and major organs can confirm the specific activation of the probe within the tumor tissue.
-
Diagrams
Signaling Pathway of an Enzyme-Activated NIR Probe
Caption: Enzyme-activated NIR probe workflow for tumor imaging.
Experimental Workflow for In Vivo NIR Imaging
Caption: General experimental workflow for in vivo NIR imaging.
Logical Relationship in Drug Biodistribution Studies
Caption: Logical flow of a NIR probe-labeled drug in biodistribution studies.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.5. In Vivo NIR Fluorescence Imaging [bio-protocol.org]
- 3. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Quantum Dots for In Vivo Small-Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 8. Recent Progress on NIR Fluorescent Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo NIR fluorescence lifetime imaging with a time-gated SPAD camera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NIR-II Nanoprobes: A Review of Components-Based Approaches to Next-Generation Bioimaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. licorbio.com [licorbio.com]
- 19. Enzyme-Instructed Aggregation/Dispersion of Fluorophores for Near-Infrared Fluorescence Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful conjugation of Cy5, a widely used far-red fluorescent dye, to alkyne-modified molecules using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal "click chemistry" reaction offers high specificity, efficiency, and biocompatibility, making it an invaluable tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans, for various applications in research and drug development.[1][2][3][4]
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient ligation reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][4][] This reaction is bioorthogonal, meaning the reactive moieties (azide and alkyne) are largely unreactive with native biological functional groups, ensuring specific labeling of the target molecule.[1][2][3] Cy5, with its bright fluorescence in the far-red spectrum, is an ideal fluorophore for biological imaging due to reduced background autofluorescence from cellular components.[6][7][8] The combination of CuAAC and Cy5 provides a powerful method for the sensitive and specific detection and visualization of biomolecules in complex biological systems.
Data Presentation: Reaction Component Concentrations
The following table summarizes typical concentration ranges for the key components in a CuAAC reaction for labeling with Cy5. Optimal concentrations may vary depending on the specific substrates and experimental context and should be optimized for each application.[9]
| Component | Concentration Range | Purpose | Notes |
| Cy5-Azide or Cy5-Alkyne | 1.5 µM - 50 µM | Fluorescent Labeling | The optimal concentration is sample-dependent and should be determined empirically to maximize signal-to-noise.[9] |
| Alkyne- or Azide-Modified Biomolecule | Variable | Target Molecule | The concentration will depend on the specific experiment and the abundance of the target. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | Catalyst Precursor | Copper(II) is reduced in situ to the active Copper(I) catalyst. |
| Sodium Ascorbate (B8700270) | 2.5 mM - 5 mM | Reducing Agent | Reduces Cu(II) to Cu(I) to initiate and maintain the catalytic cycle.[10][11] A fresh solution is recommended. |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, BTTAA) | 250 µM - 1.25 mM | Ligand | Accelerates the reaction and protects biomolecules from damage by reactive oxygen species.[11][12][13] A 5:1 ligand to copper ratio is often used.[11][14] |
Experimental Protocols
Protocol 1: Labeling of Proteins in a Cell Lysate with Cy5-Azide
This protocol provides a general procedure for labeling alkyne-modified proteins in a cell lysate with a Cy5-azide fluorescent probe.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
Cy5-Azide (e.g., from a 1 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
1.5 mL microfuge tubes
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
To a 1.5 mL microfuge tube, add your protein lysate sample.
-
Add the Cy5-Azide stock solution to achieve a final concentration of 20 µM. Vortex briefly to mix. Note: The optimal final concentration of the Azide reagent is sample-dependent and may range from 5 µM to 50 µM.[9]
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Incubate the reaction for 30 minutes at room temperature, protected from light. Continuous vortexing or end-over-end rotation is recommended.[9]
-
To precipitate the labeled protein, add 3 mL of cold (–20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
-
Incubate at –20°C for 1 hour to allow for protein precipitation.[9]
-
Centrifuge the sample to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.
-
The labeled protein pellet is now ready for downstream analysis, such as SDS-PAGE and fluorescence imaging.
Protocol 2: Staining of Fixed and Permeabilized Cells with Cy5-Azide
This protocol describes the labeling of alkyne-modified biomolecules within fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips or in plates, incorporating an alkyne-modified metabolic label (e.g., EdU or OPP)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cy5-Azide (e.g., from a 1 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., freshly prepared)
-
Reaction Cocktail (prepare fresh)
Procedure:
-
Fix and permeabilize the cells using your standard protocol.
-
Wash the cells twice with PBS.
-
Prepare the "Reaction Cocktail" immediately before use. For 1 mL of cocktail, add the following in order:
-
PBS (to final volume of 1 mL)
-
Cy5-Azide stock to a final concentration of 1.5-3.0 µM.[9]
-
Copper(II) Sulfate to a final concentration.
-
Sodium Ascorbate to a final concentration.
-
-
Immediately add 1 mL of the Reaction Cocktail to the sample, ensuring the cells are evenly covered.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[9]
-
Remove the reaction cocktail.
-
Wash each well with 1 mL of PBS.
-
The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy.
Mandatory Visualizations
Caption: Chemical mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5.
Caption: General experimental workflow for CuAAC labeling of a biomolecule with Cy5.
References
- 1. abpbio.com [abpbio.com]
- 2. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 3. FastClick™ Cy5 Azide | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
Application Notes: Labeling of Azide-Modified Oligonucleotides with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 via Copper-Catalyzed Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of oligonucleotides is a cornerstone technique in molecular biology, enabling applications from qPCR and FISH to advanced diagnostics and therapeutic delivery studies. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently attaching reporter molecules like fluorescent dyes to oligonucleotides.[1][2][3] This reaction forms a stable triazole linkage between an azide-modified oligonucleotide and an alkyne-containing label.[4]
This document provides a detailed protocol for labeling an azide-modified oligonucleotide with the fluorescent dye N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This specific reagent incorporates a Cy5 fluorophore, known for its bright far-red fluorescence (Ex/Em: ~649/667 nm), which is compatible with a wide range of instrumentation.[5][6][7][8] The dual polyethylene (B3416737) glycol (PEG) linkers (PEG9 and PEG8) enhance the solubility and stability of the dye and reduce steric hindrance, facilitating a more efficient conjugation reaction.
The protocol outlines the CuAAC reaction, purification of the labeled oligonucleotide via High-Performance Liquid Chromatography (HPLC), and subsequent quantification and quality control using UV-Vis spectroscopy.
Key Experimental Protocols
Protocol 1: CuAAC Labeling of Azide-Oligonucleotide
This protocol describes the copper-catalyzed click reaction to conjugate the propargyl-PEG-Cy5 dye to an azide-modified oligonucleotide. The use of a water-soluble copper(I)-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended as it accelerates the reaction and protects biomolecules from oxidative damage.[9][10][11]
Materials:
-
Azide-modified oligonucleotide
-
This compound (dissolved in anhydrous DMSO to 10 mM)
-
Copper(II) Sulfate (CuSO₄) (0.1 M in nuclease-free water)
-
THPTA ligand (0.2 M in nuclease-free water)
-
Sodium Ascorbate (B8700270) (0.1 M in nuclease-free water, freshly prepared)
-
Nuclease-free water
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, prepare the Cu(I)-THPTA catalyst by mixing the 0.1 M CuSO₄ solution and the 0.2 M THPTA ligand solution in a 1:2 ratio. For example, mix 5 µL of CuSO₄ with 10 µL of THPTA. Let this solution stand for several minutes before use.[10] This pre-chelation step is crucial for catalyst stability.[10]
-
Reaction Assembly: In a new nuclease-free microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 10 nmole scale reaction.
-
Azide-modified oligonucleotide: X µL (to a final concentration of 100-200 µM)
-
Nuclease-free water: to a final volume of 100 µL
-
This compound (10 mM): 4 µL (4-fold molar excess)
-
Cu(I)-THPTA Catalyst Premix: 2.5 µL (for a final copper concentration of ~1 mM)
-
-
Initiate Reaction: Add 4 µL of freshly prepared 0.1 M Sodium Ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.[10][12] The final concentration of sodium ascorbate should be around 4-5 mM.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.[2] Reaction times may vary depending on the oligonucleotide sequence and concentration.[13]
-
Reaction Quench (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
-
Proceed immediately to purification or store the reaction mixture at -20°C.
Protocol 2: Purification by Reversed-Phase HPLC
Purification is essential to remove unreacted dye, catalyst, and unlabeled oligonucleotides, which can interfere with downstream applications. Reversed-phase HPLC (RP-HPLC) is highly effective for purifying dye-labeled oligonucleotides due to the increased hydrophobicity of the conjugate.[14][15]
Materials:
-
RP-HPLC system with a UV-Vis detector
-
C18 column suitable for oligonucleotide purification
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Crude labeled oligonucleotide reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Sample Injection: Inject the crude reaction mixture onto the column.
-
Elution Gradient: Elute the sample using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 10% to 70% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye). The desired product, being more hydrophobic due to the Cy5 label, will elute later than the unlabeled oligonucleotide. Collect the peak that absorbs at both wavelengths.
-
Post-Purification Processing: Dry the collected fractions using a centrifugal evaporator (SpeedVac).[16] Resuspend the purified, labeled oligonucleotide pellet in a suitable nuclease-free buffer or water.
Protocol 3: Quantification and Quality Control
Accurate quantification is crucial for subsequent experiments.[17] UV-Vis spectrophotometry allows for the determination of both the oligonucleotide and dye concentrations, from which the labeling efficiency can be calculated.[18][19]
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer (e.g., NanoDrop), measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and 650 nm (A₆₅₀, the absorbance maximum for Cy5).
-
Calculate Concentrations:
-
Oligonucleotide Concentration (C_oligo): A correction factor is needed to account for the dye's absorbance at 260 nm.
-
Corrected A₂₆₀ = A₂₆₀_measured - (A₆₅₀_measured * 0.05)
-
Note: The correction factor for Cy5 at 260 nm is approximately 0.05.
-
C_oligo (µM) = (Corrected A₂₆₀ / ε₂₆₀) * 1,000,000
-
Where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide, provided by the oligo manufacturer.
-
-
Dye Concentration (C_dye):
-
C_dye (µM) = (A₆₅₀ / ε₆₅₀) * 1,000,000
-
Where ε₆₅₀ for Cy5 is ~250,000 L·mol⁻¹·cm⁻¹.[7]
-
-
-
Determine Degree of Labeling (DoL):
-
DoL = C_dye / C_oligo
-
A DoL close to 1.0 indicates successful and efficient labeling.
-
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Azide-Oligonucleotide | 1 mM | 100-200 µM | Substrate |
| Propargyl-PEG-Cy5 | 10 mM in DMSO | 400-800 µM (4x excess) | Labeling Reagent |
| CuSO₄ | 100 mM | 1-2 mM | Catalyst Source |
| THPTA Ligand | 200 mM | 2-4 mM (2x vs. Cu) | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM (Fresh) | 4-5 mM | Reducing Agent |
Table 2: Expected HPLC and UV-Vis Spectroscopy Results
| Parameter | Expected Outcome | Indication |
|---|---|---|
| HPLC Retention Time | Labeled oligo elutes later than unlabeled | Successful conjugation increases hydrophobicity |
| A₂₆₀/A₂₈₀ Ratio | ~1.8 (after correction) | Purity of the oligonucleotide component |
| A₆₅₀ Peak | Sharp, single peak | Presence of the Cy5 dye |
| Degree of Labeling (DoL) | > 0.9 | High labeling efficiency |
Visualizations
Caption: Workflow for Cy5 labeling of an azide-modified oligonucleotide.
Caption: Simplified schematic of the CuAAC "click chemistry" reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 6. Cy5 | BroadPharm [broadpharm.com]
- 7. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 9. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Water-soluble Ligand for Bioorthogonal Click Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. atdbio.com [atdbio.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Oligonucleotide Quantification [sigmaaldrich.com]
- 18. pepolska.pl [pepolska.pl]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tracking Nanoparticles with Fluorescent PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of fluorescently labeled Polyethylene Glycol (PEG) linkers for the tracking and visualization of nanoparticles in biological systems. The following sections detail the principles, experimental protocols, and data interpretation for studies involving fluorescent PEGylated nanoparticles.
Introduction to Fluorescent PEG Linkers for Nanoparticle Tracking
Polyethylene glycol (PEG) is widely used to modify the surface of nanoparticles, creating a hydrophilic shield that can reduce protein opsonization, prevent aggregation, and prolong circulation times in vivo. By incorporating a fluorescent dye into the PEG linker, researchers can effectively track the fate of these nanoparticles both in vitro and in vivo. This enables the real-time monitoring of their biodistribution, cellular uptake, and intracellular trafficking.[1][2][3]
The choice of fluorescent dye is critical and depends on the specific application, including the desired emission wavelength and the imaging modality to be used. Common imaging techniques include fluorescence microscopy, flow cytometry, and whole-body imaging systems.[4] It is crucial to ensure stable conjugation of the fluorescent dye to the PEG linker to prevent dye leakage, which can lead to experimental artifacts and misinterpretation of the results.[5]
Physicochemical Characterization of Fluorescently Labeled PEGylated Nanoparticles
Thorough characterization of the fluorescently labeled PEGylated nanoparticles is essential to ensure reproducibility and to understand their behavior in biological systems. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, and PEG grafting density.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | PEG Content (%) | Reference |
| PLGA-PEG (5% PEG) | 335 | 0.21 | -16.8 | 5 | [6] |
| PLGA-PEG (10% PEG, di-block) | 289 | 0.24 | -18.7 | 10 | [6] |
| PLGA-PEG (10% PEG, tri-block) | 267 | 0.28 | -26.2 | 10 | [6] |
| PLGA-PEG (15% PEG) | 114 | 0.19 | -2.8 | 15 | [6] |
| PEG-PLA (Batch A) | 78 | 0.11 | - | - | [7] |
| PEG-PLA (Batch B) | 123 | 0.15 | - | - | [7] |
| PEG-PLA (Batch C) | 204 | 0.26 | - | - | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol for Cellular Uptake Analysis by Flow Cytometry
This protocol describes the quantitative analysis of nanoparticle uptake by cells using flow cytometry.
Materials:
-
Fluorescently labeled PEGylated nanoparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Paraformaldehyde (PFA) solution (2-4%)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing the fluorescently labeled PEGylated nanoparticles at the desired concentration.
-
Incubate the cells with the nanoparticles for a specific time period (e.g., 1, 4, or 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and resuspend the cell pellet in PBS.
-
Fix the cells by adding an equal volume of 4% PFA solution and incubate for 15 minutes at room temperature.
-
Centrifuge the fixed cells and resuspend in PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cells.
-
Use untreated cells as a negative control to set the baseline fluorescence.
Workflow for Cellular Uptake Analysis
Caption: Workflow for quantifying nanoparticle cellular uptake via flow cytometry.
Protocol for In Vivo Biodistribution Imaging
This protocol outlines the procedure for tracking the biodistribution of fluorescently labeled PEGylated nanoparticles in a small animal model using a whole-body imaging system.
Materials:
-
Fluorescently labeled PEGylated nanoparticles (with near-infrared fluorescent dye)
-
Small animal model (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Administer the fluorescently labeled PEGylated nanoparticles to the animal via the desired route (e.g., intravenous injection).
-
Anesthetize the animal using isoflurane.
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the nanoparticle distribution.
-
After the final imaging time point, euthanize the animal and excise major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).
-
Arrange the excised organs in the imaging system and acquire ex vivo fluorescence images to quantify nanoparticle accumulation in each organ.
-
Analyze the images using the accompanying software to determine the fluorescence intensity in regions of interest (ROIs).
Workflow for In Vivo Biodistribution Study
Caption: Experimental workflow for in vivo nanoparticle biodistribution analysis.
Quantitative Data on Nanoparticle Uptake and Distribution
The degree of PEGylation can significantly influence the cellular uptake and biodistribution of nanoparticles.[1][8] Generally, increased PEG density can lead to reduced uptake by phagocytic cells, such as macrophages.[1]
Table 2: Cellular Uptake of Fluorescently Labeled Nanoparticles
| Cell Line | Nanoparticle Formulation | Incubation Time (h) | % of Cells with Nanoparticles | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| 4T1 Murine Breast Cancer | PLGA | 24 | ~100 | ~10,000 | [6] |
| 4T1 Murine Breast Cancer | PLGA-PEG (5%) | 24 | ~100 | ~12,000 | [6] |
| 4T1 Murine Breast Cancer | PLGA-PEG (10%, tri-block) | 24 | ~100 | ~15,000 | [6] |
| 4T1 Murine Breast Cancer | PLGA-PEG (10%, di-block) | 24 | ~100 | ~18,000 | [6] |
| 4T1 Murine Breast Cancer | PLGA-PEG (15%) | 24 | 100 | >40,000 | [6] |
| Human Lymphatic Endothelial | Unmodified Nanoparticles | 3 | >85 | ~500 | [8] |
| Human Lymphatic Endothelial | PEGylated Nanoparticles | 3 | >85 | ~500 | [8] |
Table 3: In Vivo Tumor Accumulation of Nanoparticles
| Tumor Model | Nanoparticle Size | Tumor Fluorescence (Arbitrary Units at 24h) | Liver Fluorescence (Arbitrary Units at 24h) | Tumor/Liver Ratio | Reference |
| A2780 Xenograft | 78 nm | ~1.5 x 10^8 | ~3.0 x 10^8 | ~0.5 | [7] |
| A2780 Xenograft | 123 nm | ~2.5 x 10^8 | ~2.0 x 10^8 | ~1.25 | [7] |
| A2780 Xenograft | 204 nm | ~1.0 x 10^8 | ~1.5 x 10^8 | ~0.67 | [7] |
| HT29 Xenograft | 78 nm | ~1.0 x 10^8 | ~3.0 x 10^8 | ~0.33 | [7] |
| HT29 Xenograft | 123 nm | ~1.8 x 10^8 | ~2.0 x 10^8 | ~0.9 | [7] |
| HT29 Xenograft | 204 nm | ~0.8 x 10^8 | ~1.5 x 10^8 | ~0.53 | [7] |
Signaling Pathways and Logical Relationships
The interaction of PEGylated nanoparticles with cells is a complex process that can involve various endocytic pathways. The surface properties of the nanoparticles, including PEG density and the presence of targeting ligands, can influence the internalization mechanism.
Conceptual Diagram of Nanoparticle-Cell Interaction
Caption: Cellular uptake and intracellular trafficking of nanoparticles.
Conclusion
Fluorescently labeled PEG linkers are invaluable tools for the development and evaluation of nanoparticle-based drug delivery systems. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to track and quantify the behavior of these nanoparticles in biological environments. Careful characterization and appropriate experimental design are paramount to obtaining reliable and reproducible results.
References
- 1. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent PEG | AxisPharm [axispharm.com]
- 3. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanoparticles with dense poly(ethylene glycol) coatings with near neutral charge are maximally transported across lymphatics and to the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cy5 Dye Technical Support Center: Troubleshooting Low Fluorescence Signal
Welcome to the technical support center for Cy5 dyes. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving issues related to low fluorescence signals in experiments utilizing Cy5 and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a weak or absent Cy5 fluorescence signal?
A weak or nonexistent Cy5 signal can stem from several factors, including issues with the dye itself, problems with the experimental protocol, or improper imaging settings. Key reasons include:
-
Photobleaching: Cy5 is susceptible to fading upon exposure to excitation light.
-
Ozone Degradation: The dye is highly sensitive to environmental ozone, which can rapidly degrade it.
-
Suboptimal Labeling: Inefficient conjugation of Cy5 to the molecule of interest.
-
Incorrect Reagent Storage and Handling: Degradation of the dye due to improper storage.
-
High Background Signal: Non-specific binding or autofluorescence obscuring the specific signal.
-
Incompatible Imaging Setup: Mismatched excitation sources or emission filters.
-
Quenching: The fluorescence of Cy5 can be quenched by other nearby molecules.
Q2: My Cy5 signal is bright initially but fades quickly during imaging. What can I do to prevent this?
This rapid signal loss is likely due to photobleaching. To mitigate this:
-
Use Antifade Reagents: Incorporate antifade reagents like n-propyl gallate or Trolox into your mounting medium.
-
Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and a shutter to block the light path when not acquiring images.
-
Optimize Imaging Settings: For confocal microscopy, consider increasing the detector gain or using a more sensitive detector instead of increasing laser power.
Q3: How sensitive is Cy5 fluorescence to pH?
The fluorescence intensity of the core Cy5 dye is largely independent of pH within a broad range, typically from pH 3 to 10, with studies showing minimal variation.[1][2] However, the optimal pH for labeling proteins with Cy5 NHS esters is between 8.2 and 8.5 to ensure efficient conjugation to primary amines.[1]
Q4: Can environmental factors in the lab affect my Cy5 signal?
Yes, Cy5 is particularly sensitive to ozone.[3] Even low levels of ozone in the laboratory environment can lead to a rapid degradation of the dye and a significant loss of fluorescence signal.[3][4] It is advisable to work in a well-ventilated area or an ozone-controlled environment if possible.
Q5: How should I store my Cy5-labeled conjugates?
Protect Cy5 and its conjugates from light. Store them as you would the unlabeled protein or nucleic acid, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to low Cy5 fluorescence.
Problem 1: Weak or No Cy5 Signal
| Possible Cause | Recommended Solution |
| Inefficient Labeling (Low Degree of Labeling - DOL) | Optimize the conjugation reaction by adjusting the molar ratio of dye to your protein or oligonucleotide. Ensure the reaction buffer is free of primary amines (e.g., Tris) and at the optimal pH (8.2-8.5 for NHS esters).[1] Verify the reactivity of your biomolecule. |
| Degradation of Cy5 Dye | Use fresh dye stocks. Ensure proper storage of the dye and labeled conjugates (protected from light, appropriate temperature, and aliquoted to avoid freeze-thaw cycles).[5] |
| Low Target Abundance | Confirm the expression of your target protein using a validated method or a positive control.[6] Consider using a signal amplification strategy, such as a secondary antibody conjugated with multiple Cy5 molecules. |
| Photobleaching | Use a fresh mounting medium containing an antifade reagent. Minimize the sample's exposure to the excitation light by reducing laser power and exposure time. |
| Ozone Degradation | If possible, work in an ozone-controlled environment. Ensure good laboratory ventilation. A study showed that coating microarray slides with an SDS solution can help protect the Cy5 signal from ozone.[7] |
| Incorrect Filter Sets | Verify that your microscope's excitation and emission filters are appropriate for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[8] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excessive Antibody Concentration | Titrate your primary and/or Cy5-conjugated secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.[9] |
| Insufficient Washing | Increase the number and/or duration of your wash steps after antibody incubations. Consider adding a mild detergent like Tween-20 to your wash buffer to reduce non-specific binding.[10] |
| Non-specific Antibody Binding | Use an appropriate blocking buffer (e.g., BSA or serum from the host species of the secondary antibody) to block non-specific binding sites.[10] |
| Presence of Free Dye | Ensure that all unconjugated Cy5 dye has been removed after the labeling reaction through purification methods like gel filtration or dialysis.[5][11] |
| Autofluorescence | Include an unstained control sample to assess the level of autofluorescence. If high, consider using a commercial autofluorescence quenching reagent.[10] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for Cy5 to aid in experimental design and troubleshooting.
Table 1: Spectral and Photophysical Properties of Cy5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 - 651 nm | [8] |
| Emission Maximum (λem) | ~666 - 670 nm | [8] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [8][9] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [8][9][12] |
| Fluorescence Lifetime (τ) | ~1.0 ns (in aqueous solution) | [5][13] |
Table 2: Impact of Ozone on Cy5 Fluorescence Intensity
| Ozone Exposure | Approximate Signal Loss | Reference(s) |
| 5 minutes at 300 ppb | 50% | [3] |
| 13 minutes at ~10-25 ppb | Rapid decline observed | [14] |
| 15 minutes at 300 ppb | >80% | [3] |
Table 3: Qualitative Comparison of Antifade Reagents for Cyanine (B1664457) Dyes
| Antifade Reagent | Effect on Photostability | Notes | Reference(s) |
| n-Propyl Gallate (NPG) | Reduces photobleaching | A commonly used antifade reagent. Can reduce the fading of rhodamine and fluorescein (B123965) by a factor of 10.[12] Its direct quantitative effect on Cy5 photobleaching lifetime is not well-documented in comparative studies. | [6][15] |
| Trolox | Significantly increases photostability | Can be used in solution or covalently linked to the dye. Covalently linking Trolox to Cy5 has been shown to dramatically enhance photostability.[3] | [3] |
| p-Phenylenediamine (PPD) | Effective antifade agent, but can react with cyanine dyes | Known to be a very effective antifade compound, but it may react with and degrade cyanine dyes, particularly Cy2.[6] | [6][15] |
| Commercial Mountants (e.g., ProLong, VECTASHIELD) | Variable, formulation-dependent | The effectiveness varies. Some formulations may contain reagents like PPD that can be detrimental to cyanine dyes. It is recommended to test different mounting media for compatibility with Cy5. | [6] |
Table 4: Performance Comparison: Cy5 vs. Alexa Fluor 647
| Property | Cy5 | Alexa Fluor 647 | Reference(s) |
| Photostability | Less photostable | Significantly more photostable | |
| Brightness | Generally lower, especially at high degrees of labeling | Significantly brighter | |
| Self-Quenching | Prone to self-quenching and aggregation at high DOL | Minimal self-quenching |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your primary or Cy5-conjugated secondary antibody. A common starting range is from 1:50 to 1:800 or higher, depending on the antibody's initial concentration.
-
Prepare your cells or tissue samples as you would for your standard staining protocol. It's crucial to have a consistent number of cells for each dilution.
-
Incubate the samples with the different antibody dilutions for the standard time and temperature of your protocol, ensuring to protect from light.
-
Wash the samples thoroughly to remove unbound antibodies.
-
Mount the samples using an appropriate antifade mounting medium.
-
Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, detector gain).
-
Analyze the images to determine the dilution that provides the brightest specific signal with the lowest background fluorescence. This is your optimal antibody concentration.
Protocol 2: Optimizing the Degree of Labeling (DOL) for Custom Conjugations
This protocol is for researchers preparing their own Cy5 conjugates and aims to find the ideal ratio of dye to biomolecule.
-
Set up parallel labeling reactions with varying molar ratios of Cy5 NHS ester to your protein (e.g., 5:1, 10:1, 15:1, 20:1).[1]
-
Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH of 8.2-8.5.[1] The protein concentration should ideally be at least 2 mg/mL.[5]
-
Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF immediately before use and add it to the protein solutions.[1]
-
Incubate the reactions for 1 hour at room temperature, protected from light.[5]
-
Purify the conjugates from each reaction to remove free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][5]
-
Calculate the DOL for each conjugate by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5) and using the Beer-Lambert law with a correction for the dye's absorbance at 280 nm.[1]
-
Functionally test each of the purified conjugates in your application to determine which DOL provides the best balance of brightness and low background. A typical target DOL is between 3 and 7 for antibodies.[10]
Visualizations
Below are diagrams to help visualize key concepts and workflows for troubleshooting Cy5 fluorescence issues.
References
- 1. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. unige.ch [unige.ch]
- 6. researchgate.net [researchgate.net]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the conjugation efficiency of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation reaction in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Why am I observing low or no conjugation of my azide-containing molecule with this compound? | Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction and is sensitive to oxidation to Cu(II). | • Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). • Degas all buffers and solutions to remove dissolved oxygen. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reagent Concentrations: Incorrect molar ratios of reactants, catalyst, or ligand can lead to poor efficiency. | • Optimize the molar excess of the this compound alkyne to your azide-containing molecule. A 1.5 to 10-fold excess is a good starting point. • Titrate the copper sulfate (B86663) and ligand concentrations. A common starting point is a 1:5 molar ratio of CuSO₄ to ligand. | ||
| Steric Hindrance: The PEG chains may sterically hinder the reactive propargyl group from accessing the azide (B81097) on your target molecule. | • While the PEG8 and PEG9 chains are designed to provide spacing, consider if the conjugation site on your biomolecule is sterically crowded. If possible, choose a more accessible azide incorporation site. | ||
| High Background/Non-specific Staining | Why am I seeing high background fluorescence or non-specific binding in my application after conjugation? | Excess Unreacted PEG-Cy5: Incomplete removal of the fluorescent PEG-alkyne after the reaction. | • Optimize your purification method. Size-exclusion chromatography (SEC) or dialysis are effective for removing smaller molecules from larger biomolecule conjugates.[1] |
| Precipitation of Reagents: The PEG-Cy5 reagent or the final conjugate may precipitate out of solution. | • Ensure all components are fully dissolved before starting the reaction. The use of a co-solvent like DMSO may be necessary to maintain the solubility of hydrophobic molecules. | ||
| Degradation of Biomolecule | My biomolecule (e.g., protein, antibody) is losing activity after the conjugation reaction. | Oxidative Damage: Reactive oxygen species (ROS) can be generated during the CuAAC reaction, which can damage sensitive biomolecules. | • Use a copper-stabilizing ligand such as THPTA or BTTAA. These ligands not only accelerate the reaction but also protect biomolecules from oxidative damage.[2][3] • Keep the reaction time as short as possible by optimizing the reaction conditions for speed. |
| Copper-Mediated Damage: Copper ions can be toxic to certain biological systems and may interfere with protein function. | • Add a copper chelator like EDTA after the reaction is complete to sequester the copper ions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?
A1: The optimal molar ratio can vary depending on the specific reactants and their concentrations. A good starting point is a 1.5 to 10-fold molar excess of the this compound alkyne to your azide-containing molecule. For initial experiments, a 3 to 5-fold excess is often a reasonable compromise between achieving high conjugation efficiency and minimizing the amount of unreacted fluorescent reagent that needs to be removed during purification.
Q2: Which copper-stabilizing ligand should I use: THPTA or BTTAA?
A2: Both Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and its sulfonated version (BTTAA) are effective ligands for accelerating the CuAAC reaction and protecting biomolecules. THPTA is highly water-soluble and is a good choice for reactions in aqueous buffers.[4] BTTAA has been shown to promote higher reaction efficiencies under certain conditions.[2][5] The choice may depend on the specific biomolecule and reaction conditions. It is recommended to test both if you are experiencing low yields.
Q3: How can I monitor the progress of the conjugation reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
Fluor-Size Exclusion Chromatography (F-SEC): This method can separate the fluorescently labeled conjugate from the unreacted fluorescent probe based on size.
-
SDS-PAGE with fluorescence imaging: For protein conjugations, the reaction mixture can be run on an SDS-PAGE gel, and the gel can be imaged for Cy5 fluorescence to visualize the formation of the higher molecular weight conjugate.
-
Mass Spectrometry: To confirm the covalent modification and determine the degree of labeling.
Q4: What are the best methods for purifying the final conjugate?
A4: The choice of purification method depends on the properties of your biomolecule.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger biomolecule-PEG-Cy5 conjugate from smaller, unreacted this compound and other reaction components.[1]
-
Dialysis: For large biomolecules, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove unreacted reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used for the purification of smaller conjugates like peptides.
Q5: Can the PEG chains on the this compound molecule cause steric hindrance?
A5: While the PEG linkers are designed to provide a spacer and improve solubility, long PEG chains can sometimes lead to steric hindrance, especially if the azide group on the target molecule is in a sterically crowded environment.[6][7] The PEG8 and PEG9 chains are of moderate length and are generally effective at mitigating steric hindrance for many applications. If steric hindrance is suspected to be an issue, ensure the azide modification site on your biomolecule is accessible.
Quantitative Data Summary
The following tables provide recommended starting ranges for key reaction parameters. These should be optimized for your specific application.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Notes |
| Azide-modified Biomolecule | 1 - 100 µM | The optimal concentration will depend on the specific biomolecule. |
| This compound | 1.5 - 10 molar excess over azide | Higher excess can drive the reaction to completion but requires more rigorous purification. |
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM | Higher concentrations can increase reaction rate but also the risk of biomolecule damage. |
| Copper-Stabilizing Ligand (THPTA or BTTAA) | 1 - 5 molar excess over CuSO₄ | A 5-fold excess of ligand to copper is often recommended to protect biomolecules.[3][8] |
| Sodium Ascorbate (B8700270) | 5 - 20 molar excess over CuSO₄ | Should be prepared fresh. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required and may harm sensitive biomolecules. |
| pH | 6.5 - 8.0 | CuAAC is generally tolerant of a wide pH range, but the stability of the biomolecule should be the primary consideration. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | A co-solvent such as DMSO (up to 10-20%) can be used if solubility is an issue. |
Experimental Protocols
This section provides a detailed methodology for a typical conjugation reaction.
Protocol: Conjugation of an Azide-Modified Protein with this compound
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA or BTTAA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Degassed, deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Reagents:
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
Allow all reagents to come to room temperature.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve the desired molar excess. Vortex briefly.
-
Degas the mixture by bubbling with an inert gas for 5-10 minutes.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. For example, for a final reaction concentration of 250 µM CuSO₄, you would use 1.25 mM ligand. Allow this mixture to incubate for 2-3 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture containing the protein and PEG-Cy5.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be in molar excess to the copper.
-
Gently mix the reaction and flush the headspace of the tube with inert gas before capping.
-
-
Incubate:
-
Incubate the reaction at room temperature for 1-4 hours. The tube can be placed on a rotator for gentle mixing.
-
-
Quench the Reaction (Optional):
-
The reaction can be stopped by adding a copper chelator such as EDTA to a final concentration of 10 mM.
-
-
Purify the Conjugate:
-
Purify the reaction mixture using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway of the CuAAC conjugation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Non-Specific Binding of PEGylated Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and minimize non-specific binding (NSB) of your PEGylated probes during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with PEGylated probes?
High non-specific binding (NSB) can stem from several factors related to your experimental setup. The primary causes often involve interactions between the probe and various surfaces or components of your assay. Key contributors include:
-
Suboptimal Blocking: Inadequate or ineffective blocking of unoccupied sites on the assay surface (e.g., microplate wells, sensor chips) is a major cause of NSB. If these sites are not saturated with a blocking agent, the PEGylated probe can bind directly to the surface, leading to high background signals.[1]
-
Ineffective Washing: Insufficient washing steps, in terms of duration, volume, or buffer composition, can fail to remove unbound or weakly bound probes.[2][3] This leaves residual probes that contribute to background noise.
-
Probe Aggregation: PEGylated probes can sometimes aggregate, especially at high concentrations or in suboptimal buffer conditions. These aggregates can become trapped on the surface, leading to high background. PEGylation generally improves protein stability and reduces aggregation, but it doesn't always eliminate it.[4]
-
Hydrophobic and Electrostatic Interactions: Non-specific binding is often driven by hydrophobic or electrostatic interactions between the probe and the assay surface or other proteins in the sample.[5] The composition of your buffer, including its pH and salt concentration, plays a critical role in modulating these forces.[5]
-
Inappropriate Probe Concentration: Using an excessively high concentration of your PEGylated probe can overwhelm the blocking agents and increase the likelihood of non-specific interactions.[2]
Q2: Which blocking agents are most effective for assays involving PEGylated probes?
The choice of blocking agent is critical and can depend on the specific assay system, including the type of surface (e.g., polystyrene, gold) and the nature of the probe itself.[6] While empirical testing is often necessary, some blocking agents are generally more effective than others.
Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk (casein), fish gelatin, and synthetic polymers.[6] Studies have shown that for polystyrene surfaces, often used in ELISAs, casein and non-fat dry milk can be highly effective, inhibiting over 90% of non-specific binding even at low concentrations.[7] On gold surfaces, PEG-thiols have been shown to be superior to other blocking molecules.[8]
Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5%[2] | Effective for many antibodies; good for phosphoprotein detection.[6] | Can cross-react with some antibodies; relatively expensive.[6] |
| Non-Fat Dry Milk (Casein) | 1-5%[2] | Cost-effective and highly efficient at blocking.[6][7] | Not suitable for detecting phosphoproteins due to casein being a phosphoprotein.[2] |
| Fish Gelatin | Varies by application | Can be effective on nitrocellulose and PVDF membranes.[6] | May be less effective than BSA or milk in some cases.[6] |
| Polyethylene (B3416737) Glycol (PEG) | 0.0001% and above (for high MW PEG)[9] | Can be very effective at low concentrations; useful when protein-based blockers interfere.[6][9] | May require optimization of molecular weight and concentration.[6][10] |
| Normal Goat Serum (NGS) | Varies | Contains a variety of proteins, offering broad blocking capabilities.[11][12] | Can be more expensive than other options. |
It's important to note that the effectiveness of a blocking agent can be influenced by its molecular weight. For instance, studies on casein have shown that smaller molecules (<10 kD) are more effective blockers than larger ones.[13]
Q3: How can I optimize my buffer composition to reduce non-specific binding?
Optimizing your incubation and wash buffers is a powerful strategy for minimizing NSB. Key parameters to consider are pH, salt concentration, and the inclusion of additives like detergents or PEG itself.
-
Adjusting pH: The pH of your buffer influences the charge of both your probe and the surface.[5] Adjusting the pH towards the isoelectric point of your probe can help neutralize its charge and reduce electrostatic interactions.[5][14]
-
Increasing Salt Concentration: Higher concentrations of salts like NaCl (up to 500 mM or even 1M) can create a shielding effect that disrupts charge-based non-specific interactions.[5][15][16]
-
Adding Detergents: Non-ionic surfactants such as Tween-20 or Triton X-100 are commonly added to buffers (typically at 0.05-0.1%) to disrupt hydrophobic interactions.[2][16] NP-40 is a stronger detergent that can be used if Tween-20 is not sufficient.[2]
-
Including PEG in the Buffer: For certain applications, particularly with carboxymethyl dextran (B179266) or planar COOH sensor chips, adding a small amount of PEG (e.g., 1 mg/ml) to the running buffer can help reduce non-specific binding.[15] Even very low concentrations (ppm level) of high molecular weight PEG (>2000 Da) can effectively block plastic surfaces.[10]
Q4: What is surface passivation and how can it help reduce non-specific binding of PEGylated probes?
Surface passivation is the process of modifying a surface to make it inert and resistant to non-specific adsorption of molecules like proteins.[17] This is a proactive approach to preventing NSB before it occurs. For PEGylated probes, the most common and effective passivation method involves creating a dense layer of polyethylene glycol (PEG) on the surface.[17]
This PEG layer creates a hydrophilic barrier that repels proteins and prevents them from adsorbing to the underlying substrate.[17] This technique is particularly useful in single-molecule studies and for biosensors where high signal-to-noise ratios are critical.[18]
Troubleshooting Guides
Guide 1: High Background Signal in an ELISA-based Assay
If you are experiencing high background noise in your ELISA with a PEGylated probe, follow this troubleshooting workflow.
// Potential Causes cause1 [label="Inadequate Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Ineffective Washing", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Probe Issues", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Buffer Composition", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol1a [label="Increase blocking time/temp", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Increase blocker concentration (1-5%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1c [label="Switch blocking agent (e.g., Casein, NGS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol2a [label="Increase wash volume and duration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Increase number of wash steps (3-5x)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Add Tween-20 (0.05-0.1%) to wash buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol3a [label="Decrease probe concentration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="Check for probe aggregation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol4a [label="Increase NaCl concentration in buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4b [label="Adjust buffer pH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;
cause1 -> sol1a [label="Optimize"]; cause1 -> sol1b [label="Optimize"]; cause1 -> sol1c [label="Test alternatives"];
cause2 -> sol2a [label="Optimize"]; cause2 -> sol2b [label="Optimize"]; cause2 -> sol2c [label="Enhance"];
cause3 -> sol3a [label="Titrate"]; cause3 -> sol3b [label="Verify"];
cause4 -> sol4a [label="Modify"]; cause4 -> sol4b [label="Modify"]; }
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols
Protocol 1: Two-Step Surface Passivation with PEG
This protocol is adapted for creating a dense, protein-repellent PEG layer on glass or quartz surfaces, which is highly effective at reducing non-specific binding.[18][19]
Materials:
-
Quartz or glass slides/coverslips
-
Piranha solution (use with extreme caution) or Potassium Hydroxide (B78521)
-
Amine-functionalizing agent (e.g., (3-aminopropyl)triethoxysilane)
-
NHS-ester PEG (e.g., MS4-PEG)
-
Short NHS-ester PEG (e.g., 333 Da)[18]
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
MilliQ water
-
Nitrogen gas
Procedure:
-
Surface Cleaning:
-
Thoroughly clean slides and coverslips with water and acetone.
-
Etch the surface with potassium hydroxide or piranha solution to enhance surface quality (Note: Piranha solution is extremely corrosive and requires strict safety protocols).[19]
-
-
Surface Functionalization:
-
Functionalize the cleaned surfaces with amine groups using an appropriate amino-silanization protocol.[18]
-
-
First Round of PEGylation:
-
Prepare a fresh solution of NHS-ester PEG in 0.1 M sodium bicarbonate buffer (pH 8.5).[18]
-
Apply the PEG solution to the amine-functionalized slide and carefully place a coverslip over it, avoiding air bubbles.[18]
-
Incubate in a dark, humid environment for at least 2 hours (the half-life of NHS-ester PEG at pH 8 is about one hour).[18]
-
-
Second Round of PEGylation:
-
This step uses a shorter PEG molecule to fill in any gaps in the initial PEG layer, creating a denser surface.[18]
-
Prepare a solution of the short NHS-ester PEG in fresh sodium bicarbonate buffer.[18]
-
Apply this solution to the surfaces from the first round of PEGylation and incubate for at least 30 minutes.[18]
-
-
Final Steps:
-
Disassemble the slide and coverslip.
-
Rinse thoroughly with MilliQ water.
-
Dry with a stream of nitrogen gas.
-
The passivated surfaces are now ready for assembling into a microfluidic chamber or for other experimental uses.[18]
-
This two-step PEGylation process has been shown to remarkably improve the quality of surface passivation compared to single-step methods.[18][19]
Protocol 2: Optimizing a Blocking Buffer
This protocol provides a general framework for testing and optimizing a blocking buffer for your specific assay.
Materials:
-
Assay plate/surface
-
PEGylated probe
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Tween-20
-
Various blocking agents to test (e.g., 5% w/v Non-fat dry milk, 5% w/v BSA, 1% Fish Gelatin)
Procedure:
-
Prepare a Baseline Buffer: Start with a standard buffer such as PBST (PBS with 0.05% Tween-20).
-
Test Different Blocking Agents:
-
Coat your assay plate as required for your experiment.
-
In separate wells, apply different blocking solutions (e.g., 5% milk in PBST, 5% BSA in PBST).
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2]
-
-
Incubate with Probe:
-
Wash the wells thoroughly with your baseline buffer.
-
Add your PEGylated probe at a standard concentration to all test wells.
-
Include a negative control well that does not contain the primary target to measure NSB directly.
-
-
Wash and Detect:
-
Follow your standard washing and detection protocol.
-
-
Analyze Results:
-
Compare the signal from the negative control wells for each blocking condition. The condition with the lowest signal in the negative control well is the most effective at reducing non-specific binding.
-
This systematic approach allows you to empirically determine the best blocking agent for your specific experimental conditions.[7]
Logical Relationships and Workflows
Surface Modification Workflow for Reduced NSB
The following diagram illustrates the logical flow of preparing a surface to minimize non-specific binding, a crucial step before introducing your PEGylated probe.
// Connections start -> clean; clean -> functionalize [label="Creates reactive groups"]; functionalize -> passivate [label="Creates inert layer"]; passivate -> block [label="Blocks remaining sites"]; block -> probe; probe -> finish; }
Caption: Workflow for surface preparation to minimize NSB.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA16254A [pubs.rsc.org]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Parts-per-million of polyethylene glycol as a non-interfering blocking agent for homogeneous biosensor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Reducing Non-Specific Binding [reichertspr.com]
- 16. neb.com [neb.com]
- 17. d-nb.info [d-nb.info]
- 18. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
photobleaching issues with Cy5 and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding photostability issues encountered with the Cy5 fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 and what are its spectral properties?
Cy5 is a bright, far-red fluorescent dye commonly used for labeling biomolecules such as proteins and nucleic acids. Its fluorescence in the far-red spectrum helps to minimize autofluorescence from biological samples. It typically has an excitation maximum around 647 nm and an emission maximum around 663 nm.
Q2: What is photobleaching and why is it a significant problem for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] For Cy5, this process is primarily driven by reactions with reactive oxygen species (ROS) that are generated upon excitation with an appropriate light source.[1] This leads to a progressive decrease in the fluorescence signal during an experiment, which can compromise the quality and quantitative accuracy of the data, particularly in applications requiring prolonged or intense light exposure like single-molecule studies.[1]
Q3: What are the primary factors that contribute to the photobleaching of Cy5?
Several factors can accelerate the photobleaching of Cy5:
-
High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, leading to a higher probability of photochemical damage.[1]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it can interact with the excited triplet state of Cy5 to form damaging reactive oxygen species (ROS).[1][2]
-
Local Chemical Environment: The pH, viscosity, and the presence of certain ions or molecules in the imaging buffer can influence the photostability of the dye.[1] A slightly basic pH (around 7.5) is generally recommended for cyanine (B1664457) dyes.[1]
-
Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are susceptible to photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and an increased likelihood of bleaching.[1]
Q4: Are there more photostable alternatives to Cy5?
Yes, several alternative dyes offer improved photostability in the same spectral region. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and greater resistance to photobleaching compared to Cy5.[1]
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal during imaging.
Possible Cause: This is a classic sign of photobleaching.
Solutions:
-
Reduce Excitation Light Intensity: Lower the laser power or use neutral density filters to decrease the intensity of the excitation light.[3] This will reduce the rate of fluorophore excitation and subsequent damage.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light.[3] Use the lowest exposure time that still provides an adequate signal-to-noise ratio. When not acquiring images, ensure the light source is blocked.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[1] These reagents work by scavenging reactive oxygen species.
-
Optimize Imaging Buffer: Ensure your imaging buffer has a pH of around 7.5, as acidic environments can decrease the photostability of cyanine dyes.[1] Consider using an oxygen scavenging system in your buffer for live-cell imaging.[2]
Problem 2: Low signal-to-noise ratio (SNR).
Possible Cause: The fluorescence signal is weak relative to the background noise. This can be exacerbated by photobleaching.
Solutions:
-
Optimize Dye Labeling: Ensure an optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, which reduces the fluorescence signal.[1]
-
Reduce Background Fluorescence: Use high-quality, clean coverslips and slides. Thoroughly remove any unbound dye after the labeling procedure.[1]
-
Implement Antifade Reagents: As mentioned above, using antifade reagents will help preserve your signal from photobleaching, thus improving the overall SNR over time.
-
Choose a More Photostable Dye: If photobleaching is the primary cause of the low SNR, consider switching to a more photostable alternative like Alexa Fluor 647.[1]
Problem 3: Image artifacts, such as dark spots or uneven fluorescence.
Possible Cause: These can arise from issues with sample preparation or photobleaching.
Solutions:
-
Proper Sample Mounting: Ensure the sample is correctly mounted and free of contaminants. Avoid air bubbles in the mounting medium, as they can scatter light and create artifacts.[1]
-
Address Photobleaching: Uneven photobleaching across the field of view can occur if the illumination is not uniform. The strategies to reduce photobleaching mentioned above will help mitigate this.
Quantitative Data on Photostability
The photostability of a fluorophore can be quantified by its photobleaching lifetime, which is the time it takes for the fluorescence intensity to decrease to a certain percentage of its initial value under specific illumination conditions.
| Fluorophore/Condition | Photobleaching Lifetime (s) | Key Findings |
| Cy5 (unprotected) | 5.6 ± 1.9 | Exhibits low photostability without a photostabilizer.[4] |
| Cy5 with Covalently Linked Photostabilizer | Significantly Increased | Covalently linking photostabilizers can dramatically improve photostability.[4] |
| Cy5 in the presence of metallic silver particles | Increased | Proximity to metallic nanoparticles can enhance photostability.[5] |
Key Experimental Protocols
Protocol 1: Quantification of Cy5 Photobleaching Rate
This protocol allows for the measurement of the photobleaching rate of Cy5 in a microscopy experiment.
1. Sample Preparation:
- Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
2. Microscope Setup:
- Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).
- Set the laser power to a constant and relevant level for your experiments.
- Select an appropriate emission filter for Cy5.
3. Image Acquisition:
- Acquire a time-lapse series of images of the same field of view.
- Maintain a constant exposure time and frame rate throughout the acquisition.
4. Data Analysis:
- Measure the mean fluorescence intensity of the Cy5 signal in each frame of the time-lapse series.
- Plot the normalized fluorescence intensity as a function of time.
- Fit the decay curve with an exponential function to determine the photobleaching lifetime.
Protocol 2: Preparation of an Antifade Mounting Medium
This is a basic recipe for a homemade antifade mounting medium. Commercial antifade reagents are also widely available and may offer better performance.
Materials:
-
p-Phenylenediamine (PPD) or n-propyl gallate (NPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the antifade agent (e.g., 1% PPD in PBS). Caution: PPD is toxic and should be handled with care.
-
Mix the antifade stock solution with glycerol and PBS to achieve the desired final concentrations (a common formulation is 90% glycerol, 10% PBS, and 0.1% PPD).
-
Adjust the pH to ~7.5-8.0.
-
Store the mounting medium in the dark at -20°C.
Visualizing Photobleaching and Prevention
Caption: The photobleaching pathway of Cy5 and key prevention strategies.
Caption: A troubleshooting workflow for addressing Cy5 photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
solubility problems with Cy5 derivatives in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cy5 derivatives in aqueous buffers.
Quick Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Precipitation upon adding Cy5 to aqueous buffer | Using a non-sulfonated Cy5 derivative which has low aqueous solubility. | Use a sulfonated Cy5 derivative (e.g., Sulfo-Cy5) for direct dissolution in aqueous buffers. For non-sulfonated Cy5, first dissolve in an organic co-solvent like DMSO or DMF before adding to the reaction. |
| Labeled protein/antibody precipitates after conjugation | Over-labeling of the protein, increasing its overall hydrophobicity. The protein itself has low solubility in the labeling buffer. | Reduce the molar ratio of Cy5 to protein in the labeling reaction. Aim for a degree of labeling (DOL) between 2 and 4. Optimize the buffer composition or consider adding non-interfering solubilizing agents. |
| Low or no fluorescence signal | Aggregation of the Cy5 dye (H-aggregate formation), leading to fluorescence quenching. Labeling reaction failed due to hydrolyzed dye or inappropriate buffer. | For non-sulfonated Cy5, ensure it is fully dissolved in organic solvent before adding to the aqueous phase. Avoid high salt concentrations which can promote aggregation.[1][2] Ensure the labeling buffer is free of primary amines (e.g., Tris) and at the optimal pH (typically 8.3-9.0).[3][4] |
| High background fluorescence in assays | Presence of unconjugated (free) dye after labeling. | Purify the conjugate thoroughly using size-exclusion chromatography (e.g., spin or gravity columns) or dialysis to remove all free dye.[5][6] |
| Inconsistent labeling results | Inaccurate measurement of dye or protein. Hydrolysis of the reactive Cy5 ester due to moisture. | Carefully quantify protein and dye concentrations before each reaction. Always allow the vial of reactive dye to warm to room temperature before opening to prevent moisture condensation. Prepare the dye stock solution immediately before use.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my non-sulfonated Cy5 dye not dissolving in my PBS buffer?
A1: The core structure of Cy5 is inherently hydrophobic and has very low solubility in aqueous solutions like PBS.[5][7] To dissolve non-sulfonated Cy5 derivatives (e.g., Cy5 NHS ester), you must first create a stock solution in a dry, polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][9][10] This stock solution can then be added dropwise to your aqueous reaction buffer containing the biomolecule to be labeled.
Q2: What is the main difference between Cy5 and Sulfo-Cy5?
A2: The primary difference is solubility. Sulfo-Cy5 is a sulfonated version of the Cy5 dye, meaning it has one or more sulfonate groups (-SO₃⁻) added to its structure.[1][5] These negatively charged groups make the dye highly water-soluble, allowing it to be dissolved directly in aqueous buffers without the need for organic co-solvents.[8][11] Their spectral properties (excitation/emission maxima) are nearly identical.[12]
Q3: My Cy5-labeled antibody precipitated out of solution. What happened and how can I fix it?
A3: Precipitation of a labeled antibody is often due to over-labeling. The covalent attachment of multiple hydrophobic Cy5 molecules can significantly increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[8] To solve this, you should optimize the dye-to-protein molar ratio in your conjugation reaction. A typical target degree of labeling (DOL) is between 3 and 7 for antibodies.[8] You can perform several parallel reactions with varying dye ratios to find the optimal one that provides bright fluorescence without causing solubility issues.
Q4: Can the composition of my buffer affect Cy5 solubility and labeling?
A4: Yes, buffer composition is critical.
-
pH: The labeling reaction with amine-reactive Cy5 NHS esters is most efficient at a pH of 8.3-9.0.[4][13] While Cy5 fluorescence is stable over a wide pH range (pH 4-10), highly basic conditions can lead to dye degradation.[5][10]
-
Primary Amines: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target protein for reaction with the Cy5 NHS ester, leading to low labeling efficiency.[3][5] It is essential to exchange the protein into an amine-free buffer like phosphate, bicarbonate, or HEPES before labeling.
-
Ionic Strength: High salt concentrations can promote the aggregation of Cy5 dyes, a phenomenon that can lead to fluorescence quenching.[1]
Q5: What is dye aggregation and how can I prevent it?
A5: Due to their hydrophobic nature, Cy5 molecules can stack together in aqueous solutions to form non-fluorescent or weakly fluorescent "H-aggregates".[14] This self-quenching will reduce the fluorescent signal. To prevent this, use sulfonated Cy5 derivatives whenever possible as they are less prone to aggregation.[1] For non-sulfonated Cy5, ensuring the dye is thoroughly dissolved in an organic co-solvent before its slow addition to the aqueous phase can help. Additionally, working with lower dye concentrations and avoiding high-salt buffers can minimize aggregation.[2]
Data Summary: Cy5 vs. Sulfo-Cy5 Solubility
While precise quantitative solubility values in aqueous buffers are not widely published, the following table summarizes the key solubility characteristics of non-sulfonated and sulfonated Cy5 NHS esters.
| Feature | Non-Sulfonated Cy5 NHS Ester | Sulfo-Cy5 NHS Ester |
| Aqueous Solubility | Low / Poor[10] | High / Very Good[11] |
| Organic Co-Solvent (DMSO/DMF) Required? | Yes, for initial dissolution[8][9] | No, can be dissolved directly in buffer[11] |
| Tendency to Aggregate in Aqueous Buffer | High, especially at higher concentrations and ionic strengths | Low[1] |
| Typical Use Case | Labeling in the presence of organic solvents; labeling small molecules. | Direct labeling of proteins, antibodies, and other biomolecules in aqueous buffers, especially those sensitive to organic solvents. |
Key Experimental Protocols
Protocol 1: Preparation of Cy5 NHS Ester Stock Solution (Non-Sulfonated)
Objective: To properly dissolve non-sulfonated Cy5 NHS ester for use in labeling reactions.
Materials:
-
Non-sulfonated Cy5 NHS Ester vial
-
Anhydrous, amine-free DMSO or DMF
-
Vortex mixer
-
Pipettes and tips
Methodology:
-
Allow the vial of Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the vial to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[1][8]
-
Vortex the vial thoroughly until all the dye is completely dissolved. The solution should be a clear, dark blue.
-
Use the stock solution immediately for the labeling reaction. For short-term storage, aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: General Protein Labeling with Cy5 NHS Ester
Objective: To covalently conjugate Cy5 NHS ester to primary amines on a protein.
Materials:
-
Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Cy5 NHS Ester stock solution (from Protocol 1)
-
Reaction tube
-
Rotary shaker/mixer
Methodology:
-
Ensure the protein solution is at the optimal concentration (at least 2 mg/mL) and pH (8.3-9.0). If the buffer contains primary amines like Tris, it must be exchanged with a suitable labeling buffer via dialysis or a desalting column.[5][13]
-
Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[1] Mix immediately by gentle pipetting or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.[5]
-
Proceed immediately to the purification step to remove unconjugated dye.
Protocol 3: Purification of Cy5-Labeled Protein using a Spin Column
Objective: To remove free, unconjugated Cy5 dye from the labeled protein conjugate.
Materials:
-
Labeling reaction mixture (from Protocol 2)
-
Spin column (e.g., Sephadex G-25)
-
Collection tubes
-
Elution buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Methodology:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves snapping off the bottom closure, placing it in a collection tube, and centrifuging for 1-2 minutes at ~1,500 x g to remove the storage buffer.[5][15]
-
Equilibrate the column by adding elution buffer and centrifuging again. Repeat this wash step at least two more times, discarding the flow-through each time.[15]
-
Carefully apply the entire labeling reaction mixture to the center of the packed resin bed in the spin column.
-
Centrifuge the column for 2 minutes at 1,500 x g.[15]
-
The purified, labeled protein will be in the eluate in the collection tube. The smaller, unconjugated dye molecules remain in the column resin.
-
The purified conjugate is now ready for downstream applications. Store appropriately (e.g., at 4°C or -20°C), protected from light.
Visualizations
Experimental Workflow: Antibody Labeling and Purification
The following diagram illustrates the key steps and decision points in the process of labeling an antibody with an amine-reactive Cy5 derivative and purifying the final conjugate.
Logical Relationship: Troubleshooting Solubility Issues
This diagram outlines the logical steps a researcher should take when encountering solubility problems with Cy5 derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. wiley.com [wiley.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. benchchem.com [benchchem.com]
- 6. The Molecular Probes Handbook | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorous Soluble Cyanine Dyes for Visualizing Perfluorocarbons in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 11. ibiantech.com [ibiantech.com]
- 12. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 13. apexbt.com [apexbt.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
Cy5 Fluorescence Stability: A Technical Support Guide on the Impact of Buffer pH
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer pH on the fluorescence stability of Cy5 and its conjugates.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence intensity of Cy5 dependent on pH?
A1: The fluorescence intensity of the core Cy5 dye is largely independent of pH across a broad range.[1] Studies have demonstrated that the fluorescence of Cy5 and its sulfonated version, Sulfo-Cy5, remains nearly constant, with variations of less than 5%, within a pH range of 3.5 to 8.3.[1] Another study involving Cy5 conjugated to NeutrAvidin found its fluorescence to be generally insensitive to pH over a range of 3 to 10.[1][2] Therefore, for most applications, minor fluctuations in buffer pH within this range should not significantly impact the fluorescence signal.
Q2: Are there specific situations where Cy5 fluorescence might be affected by pH?
A2: Yes, while the standalone dye is very stable, its fluorescence can be influenced by its immediate chemical environment and the molecule to which it is conjugated. For instance, the fluorescence of Cy5 when conjugated to DNA can be more sensitive to the local nucleotide sequence than to the bulk solution pH.[1] Additionally, specially designed derivatives of Cy5 have been synthesized to act as pH-responsive fluorescent probes, where their fluorescence intensity changes predictably with pH.[1] It is also important to note that extreme pH conditions, particularly highly alkaline environments, can lead to the degradation of the dye itself.[3]
Q3: What is the optimal pH for labeling proteins with Cy5 NHS esters?
A3: The optimal pH for labeling proteins with Cy5 NHS (N-hydroxysuccinimide) esters is between 8.2 and 8.5.[1][4][5][6] This pH range is a critical compromise: it is high enough to ensure that the primary amino groups on the protein (e.g., the side chain of lysine) are deprotonated and thus reactive towards the NHS ester, but not so high as to cause significant hydrolysis of the NHS ester, which would render it non-reactive.[1][4]
Q4: How should Cy5-labeled oligonucleotides be stored to maintain fluorescence stability?
A4: For optimal long-term storage, oligonucleotides labeled with Cy5 should be resuspended and stored in a buffer at pH 7.0.[7] A higher pH can damage the Cy5 molecule when it is conjugated to an oligonucleotide.[7] It is also recommended to aliquot the samples to avoid repeated freeze-thaw cycles and to protect them from light.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Fluorescence Signal | Suboptimal Labeling pH: The pH of the reaction buffer during conjugation was too low, leading to inefficient labeling. | Ensure the pH of your protein solution is between 8.2 and 8.5 before adding the Cy5 NHS ester.[4][5][6] Use a reliable buffer such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[5][6] |
| Hydrolysis of NHS Ester: The pH of the reaction buffer was too high, or the NHS ester was exposed to moisture for a prolonged period, causing it to hydrolyze and become non-reactive. | Prepare fresh solutions and maintain the pH strictly within the 8.2-8.5 range.[4] | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) can compete with the target protein for reaction with the NHS ester, reducing labeling efficiency. | Avoid using buffers that contain primary amines for the labeling reaction.[5][6] If your protein is in such a buffer, dialyze it against a suitable labeling buffer (e.g., PBS or bicarbonate buffer) at the correct pH before starting the conjugation. | |
| Inconsistent or Unstable Fluorescence Readings | pH Fluctuation in Assay Buffer: The pH of the experimental buffer is outside the optimal range for Cy5 stability (pH 4-10). | Verify the pH of all buffers used in your experiment. Ensure that the final assay buffer is within the recommended pH range for stable Cy5 fluorescence.[3][8] |
| Degradation of the Dye: Exposure to extreme pH (highly acidic or alkaline) or prolonged exposure to light can lead to the degradation of the Cy5 dye. | Store Cy5 conjugates protected from light and in a buffer with a neutral to slightly alkaline pH (unless otherwise specified for the conjugate). Avoid harsh chemical treatments. | |
| Self-Quenching at High Labeling Ratios: Over-labeling of proteins with Cy5 can lead to fluorescence quenching. | Optimize the dye-to-protein ratio in your labeling reaction to avoid self-quenching.[8] This is particularly important for detecting low-abundance targets. |
Quantitative Data Summary
The fluorescence intensity of Cy5 is remarkably stable across a wide pH range. The table below summarizes the quantitative data on the effect of pH on Cy5 fluorescence from various studies.
| Cy5 Conjugate | pH Range Tested | Observed Change in Fluorescence Intensity | Reference |
| Cy5 and Sulfo-Cy5 | 3.5 - 8.3 | Nearly constant (within 5% variation) | [1] |
| Cy5-NeutrAvidin | 3 - 10 | Generally insensitive to pH | [1][2] |
| Cy5-NeutrAvidin | Intracellular Environment | ~7% enhancement | [2] |
| Cy5-labeled DNA | 4.5 - 7.5 | Fluorescence decreases with increasing temperature | [9] |
Experimental Protocols
Protocol: Assessing the pH Stability of a Cy5-Protein Conjugate
This protocol outlines a general procedure to determine the effect of buffer pH on the fluorescence intensity of a Cy5-labeled protein.
-
Preparation of Buffers:
-
Prepare a series of buffers with pH values ranging from 3 to 10. The following are suggested buffer systems:
-
pH 3, 4, 5, 6: 0.1 M Sodium Citrate Buffer
-
pH 6, 7, 8: 0.1 M Sodium Phosphate Buffer
-
pH 9, 10: 0.1 M Glycine-NaOH Buffer[2]
-
-
Verify the final pH of each buffer using a calibrated pH meter.
-
-
Sample Preparation:
-
Dilute the Cy5-protein conjugate to a final concentration of 250 nM in each of the prepared buffers.[2]
-
Prepare a sufficient volume of each sample for replicate measurements.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence intensity of each sample.[2]
-
Set the excitation wavelength to the absorption maximum of Cy5 (typically around 648 nm) and measure the emission at the maximum emission wavelength (around 671 nm).[8]
-
Acquire at least three independent readings for each pH value.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the fluorescence intensity for each pH.
-
Normalize the fluorescence intensity at each pH to the intensity at a reference pH (e.g., pH 7.4) to determine the relative fluorescence intensity.
-
Plot the relative fluorescence intensity as a function of pH.
-
Visualizations
Caption: Impact of pH on Cy5 Fluorescence and Labeling.
Caption: Workflow for pH Stability Testing of Cy5 Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. acebiolab.com [acebiolab.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
minimizing cell toxicity in live-cell imaging with Cy5
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize cell toxicity during live-cell imaging experiments using the cyanine (B1664457) dye Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell toxicity when using Cy5 for live-cell imaging?
A1: The primary cause of cell toxicity, or phototoxicity, during fluorescence microscopy with Cy5 is the generation of reactive oxygen species (ROS) upon excitation by the light source.[1][2][3] When a Cy5 molecule is excited, it can transfer energy to molecular oxygen, creating singlet oxygen and other ROS.[1][3] These highly reactive molecules can then damage cellular components such as DNA, proteins, and lipids, leading to cellular stress, abnormal function, and eventually cell death (apoptosis or necrosis).[2][4][5]
Q2: What are the common signs of phototoxicity in my live-cell imaging experiment?
A2: Signs of phototoxicity can range from subtle to severe. Obvious indicators include changes in cell morphology such as plasma membrane blebbing, cell shrinkage or rounding, the appearance of large vacuoles, and detachment from the culture surface.[6] More subtle effects, which can compromise the biological validity of your data, include altered mitochondrial dynamics, changes in cell migration rates, or arrested cell proliferation.[5][6][7]
Q3: Is Cy5 the best far-red dye for live-cell imaging, or are there less toxic alternatives?
A3: While Cy5 is a widely used far-red dye, several alternatives may offer advantages in terms of photostability and brightness, which can indirectly reduce phototoxicity by allowing for lower laser power and shorter exposure times.[8][9] Alexa Fluor 647 is often cited as a superior alternative due to its higher photostability and brightness.[8][10][11] However, some studies suggest that while alternatives like ATTO 647N are more photostable, they may generate ROS at a higher rate, potentially making them more phototoxic than Cy5 under certain conditions.[12][13] The choice of dye should be empirically determined for your specific application and cell type.
Q4: How does the choice of microscope hardware affect phototoxicity?
A4: Your microscope setup is critical for minimizing phototoxicity. Key components include:
-
Light Source: Modern LED light sources are preferable as they are highly controllable and can be switched on and off rapidly.[14] Using a transistor-transistor logic (TTL) connection between the LED and the camera can eliminate "illumination overhead"—the period when the sample is illuminated, but the camera is not acquiring an image.[7][15][16]
-
Detector: Highly sensitive detectors, such as sCMOS or EM-CCD cameras, can capture more of the emitted light.[6][17] This allows you to use lower excitation power, thereby reducing phototoxicity.
-
Optics: Use objective lenses with a high numerical aperture (NA) and fluorescence filter sets with high transmission rates to maximize light collection efficiency.[18] This strategy helps reduce required exposure times and excitation intensity.[17][18]
Q5: Can I modify my imaging medium to reduce phototoxicity?
A5: Yes, supplementing your imaging medium can help mitigate phototoxicity. The addition of antioxidants or ROS scavengers can help neutralize the harmful reactive oxygen species generated during imaging.[4] Commonly used supplements include ascorbic acid.[4] It is also recommended to use phenol (B47542) red-free medium, as phenol red can be a source of autofluorescence and can generate ROS.[17]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: I am observing significant cell death or morphological changes (blebbing, rounding) shortly after starting my time-lapse experiment.
This is a classic sign of acute phototoxicity. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high cell toxicity.
Problem 2: My signal-to-noise ratio is too low when I reduce the laser power.
A low signal-to-noise ratio can make data analysis impossible. If reducing excitation intensity makes your signal too dim, consider these options instead of increasing power:
-
Increase Exposure Time: A longer camera exposure time can compensate for lower light intensity.[19] This approach, often called diffuse light delivery, is generally considered less phototoxic than short exposures with high-intensity light.[7]
-
Use Frame Averaging or Binning: If your camera supports it, averaging several frames or binning pixels can improve the signal-to-noise ratio at the expense of temporal or spatial resolution, respectively.[6]
-
Optimize Your Detector: Ensure you are using the most sensitive camera available to you.[17]
-
Switch to a Brighter Fluorophore: A dye with a higher quantum yield and extinction coefficient, like Alexa Fluor 647, will produce more photons for the same amount of excitation light, improving your signal.[9]
Data and Protocols
Quantitative Data Summary
For researchers considering alternatives to Cy5, the following tables summarize key performance metrics based on published data.
Table 1: Photostability Comparison of Cy5 vs. Alexa Fluor 647
| Fluorophore | Initial Fluorescence Retained After Prolonged Exposure | Source |
| Cy5 | ~55% | [8][20] |
| Alexa Fluor 647 | ~80% | [8][20] |
Table 2: Relative Rates of Reactive Oxygen Species (ROS) Generation
| Fluorophore | Relative Rate of Singlet Oxygen Generation (Compared to Cy5) | Source |
| Cy5 | 1.0 (Baseline) | [13] |
| Cy5-COT (with protective agent) | Lower than Cy5 | [1][12] |
| ATTO 647N | ~5-fold greater than Cy5 | [13] |
| ATTO 655 | Higher than Cy5 | [13] |
Note: Higher ROS generation may correlate with higher phototoxicity.[12][13]
Experimental Protocols
Protocol 1: General Workflow for Minimizing Phototoxicity in Live-Cell Imaging
This protocol provides a step-by-step guide to setting up a live-cell imaging experiment with Cy5 while minimizing cell stress.
Caption: Experimental workflow for minimizing phototoxicity.
Protocol 2: Assessing Phototoxicity Using a Mitochondrial Membrane Potential Probe
A sensitive way to assess sublethal phototoxicity is to monitor mitochondrial health. This can be done using a potentiometric dye like TMRM (Tetramethylrhodamine, Methyl Ester), which accumulates in healthy, polarized mitochondria.
-
Prepare Cells: Culture your cells of interest in two separate glass-bottom dishes.
-
Labeling: Label both dishes with your Cy5-conjugated probe as per your primary experimental protocol. Additionally, co-stain both dishes with a low concentration of TMRM (e.g., 20-100 nM).
-
Set Up Imaging:
-
Dish 1 (Experimental): Image the cells using your intended time-lapse protocol for Cy5 imaging. Simultaneously, acquire images in the TMRM channel (e.g., 561 nm excitation).
-
Dish 2 (Control): Place this dish on the microscope stage but do not expose it to the Cy5 excitation laser. Only take images in the TMRM channel at the beginning and end of the planned experiment time.
-
-
Analysis: In the experimental dish, a significant, progressive decrease in TMRM fluorescence intensity over time indicates mitochondrial depolarization, a key indicator of cellular stress and early-stage apoptosis induced by phototoxicity.[21] Compare this to the stable TMRM signal expected in the control dish.
Signaling Pathway Visualization
Mechanism of Phototoxicity
The following diagram illustrates the general pathway from light excitation to cellular damage.
Caption: The pathway from light excitation to phototoxicity.
References
- 1. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - Lookchem [lookchem.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. benchchem.com [benchchem.com]
- 12. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. coolled.com [coolled.com]
- 15. line-a.co.il [line-a.co.il]
- 16. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 18. evidentscientific.com [evidentscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
optimizing laser and filter settings for Cy5 detection
Welcome to the technical support center for Cy5 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your laser and filter settings for robust and reliable Cy5 signal detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for Cy5 detection?
Cy5 is a far-red fluorescent dye that is most efficiently excited by laser lines in the red region of the spectrum.[1][2] The optimal setup involves matching the excitation laser to the dye's excitation peak and using a corresponding filter set to capture its emission peak while minimizing background noise.
-
Excitation: Cy5 has an excitation maximum around 649-651 nm.[2][3][4] Therefore, the ideal laser lines for excitation are the 633 nm HeNe laser or a 647 nm Krypton/Argon laser.[1][3]
-
Emission: The emission maximum for Cy5 is approximately 666-670 nm.[2][3][4]
-
Filter Sets: A typical Cy5 filter set includes an excitation filter, a dichroic mirror, and an emission filter. The excitation filter should allow light in the ~620-650 nm range to pass through, the dichroic mirror should reflect the excitation light and transmit the emission light with a cut-on wavelength around 660 nm, and the emission filter should collect the emitted fluorescence in the ~660-740 nm range.[1][5][6]
Q2: My Cy5 signal is very weak or completely absent. What are the possible causes and solutions?
Several factors can contribute to a weak or non-existent Cy5 signal.[7] Troubleshooting should involve a systematic check of your sample preparation, staining protocol, and imaging setup.
-
Suboptimal Antibody Concentration: If using a Cy5-conjugated antibody, the concentration may be too low. It is crucial to perform a titration experiment to determine the optimal antibody concentration that yields a strong signal without high background.[3][7]
-
Inefficient Staining Protocol: Ensure proper fixation and permeabilization (for intracellular targets) steps are optimized.[7] Follow established protocols for antibody incubation times and temperatures.[7]
-
Incorrect Filter Sets: Using mismatched excitation and emission filters is a common reason for poor signal detection.[7] Verify that your filter set is appropriate for Cy5's spectral properties.
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[7][8] Minimize light exposure, use an anti-fade mounting medium, and consider using photostabilizing agents.[7][9]
-
Ozone Degradation: Cy5 is sensitive to environmental ozone, which can degrade the dye.[7] If possible, work in an ozone-controlled environment or ensure good laboratory ventilation.[7]
Q3: I'm observing high background fluorescence in my Cy5 channel. How can I reduce it?
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.[3] Here are several strategies to minimize background:
-
Antibody Concentration: An excessively high concentration of a Cy5-conjugated antibody can lead to non-specific binding and high background.[3] Titrate your antibody to find the optimal concentration.[3]
-
Inadequate Washing: Insufficient washing after antibody incubation can leave unbound antibodies, contributing to background noise.[3][7] Increase the number and/or duration of your wash steps and consider adding a detergent like Tween-20 to your wash buffer.[3][7]
-
Autofluorescence: Biological samples can exhibit natural autofluorescence, which can interfere with the Cy5 signal.[3][7] Using a far-red dye like Cy5 already helps to minimize this issue, as autofluorescence is typically lower in this spectral region.[3] If autofluorescence is still a problem, you can treat your samples with an autofluorescence quenching agent like sodium borohydride.[7]
-
Mounting Media: Some mounting media can contribute to background fluorescence.[7] Use a low-fluorescence mounting medium.[7]
Q4: My Cy5 signal fades very quickly during imaging. What is happening and how can I prevent it?
Rapid signal loss during imaging is a classic sign of photobleaching.[7] Cy5, like many organic fluorophores, is prone to photodegradation under intense illumination.
-
Minimize Light Exposure: Reduce the laser power to the lowest level that still provides a detectable signal. For confocal microscopy, consider increasing the detector gain or using a more sensitive detector instead of increasing laser power.[7] Also, limit the duration of exposure by acquiring images efficiently.
-
Use Antifade Reagents: Employ a high-quality antifade mounting medium.[7] These reagents, such as n-propyl gallate, help to quench reactive oxygen species that contribute to photobleaching.[7][10]
-
Photostabilizing Agents: For demanding applications like single-molecule imaging, consider using photostabilizing agents in your imaging buffer, such as cyclooctatetraene (B1213319) (COT) or Trolox.[7][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Cy5 detection experiments.
Issue 1: Weak or No Cy5 Signal
Issue 2: High Background
Data Presentation
Table 1: Spectral Properties of Cy5 and Recommended Laser Lines
| Parameter | Wavelength (nm) | Recommended Laser Lines |
| Excitation Maximum | 649 - 651[2][3][4] | 633 nm (HeNe), 647 nm (Kr/Ar)[1][3] |
| Emission Maximum | 666 - 670[2][3][4] | N/A |
Table 2: Recommended Filter Set Configurations for Cy5 Detection
| Filter Type | Wavelength Range (nm) | Purpose |
| Excitation Filter | 620 - 650[5] | To select the appropriate excitation light from the laser source. |
| Dichroic Mirror | ~660 (cut-on)[1][5] | To reflect excitation light towards the sample and transmit emitted fluorescence. |
| Emission Filter | 663 - 738[5] | To specifically collect Cy5 emission and block unwanted light. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with a Cy5-Conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescence staining. Optimal conditions may vary depending on the specific cell type, target antigen, and primary antibody.
-
Cell Seeding and Fixation:
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular protein, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.[7]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[7]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[7]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 2: Optimizing Signal-to-Noise Ratio for Cy5 Imaging
This protocol outlines a systematic approach to improving the signal-to-noise ratio (SNR) in your Cy5 imaging experiments.[11]
-
Prepare a Positive Control Sample: Use a sample with a known high expression of the target antigen to establish optimal imaging parameters.
-
Optimize Laser Power: Start with a low laser power setting and gradually increase it until a clear signal is visible without significant photobleaching during a short acquisition time.
-
Adjust Detector Gain/Voltage:
-
Set the laser power to a moderate, non-damaging level.
-
Acquire a series of images at different detector gain or photomultiplier tube (PMT) voltage settings.
-
Plot the signal intensity and background intensity as a function of the gain/voltage. The optimal setting will be where the signal is high, and the background noise is still low, maximizing the signal-to-noise ratio.[11]
-
-
Frame Averaging/Accumulation: If the signal is weak, you can improve the SNR by acquiring multiple frames and averaging them. This reduces random noise.
-
Check for and Mitigate Autofluorescence:
-
Image an unstained control sample using the same settings to assess the level of autofluorescence.
-
If autofluorescence is high, consider using an autofluorescence quenching kit or spectral unmixing if your imaging system supports it.
-
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Red Excitation: Cy5 HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 6. Cy5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emsdiasum.com [emsdiasum.com]
- 11. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
Validation & Comparative
A Researcher's Guide to Validating the Conjugation of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate downstream analysis. N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a bifunctional linker-dye conjugate designed for this purpose, leveraging the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This guide provides an objective comparison of the core components of this reagent—the Cy5 fluorophore and the alkyne-based conjugation chemistry—against common alternatives. It includes supporting data, detailed experimental protocols for conjugation and validation, and workflow diagrams to ensure successful implementation in a laboratory setting.
Performance Comparison: Fluorophore Properties
The choice of fluorophore directly impacts the sensitivity and reliability of fluorescence-based assays. Cy5 is a widely used far-red dye, but its performance should be compared against alternatives like Alexa Fluor 647, especially in demanding applications.[1] While Cy5 is a cost-effective option, Alexa Fluor 647 often provides superior brightness and photostability.[1]
Key Performance Metrics:
-
Photostability: The ability of a dye to resist degradation upon exposure to excitation light. Alexa Fluor 647 is significantly more photostable than Cy5.[1][2][3]
-
Brightness (Quantum Yield & Extinction Coefficient): A measure of the fluorescence output. Alexa Fluor 647 conjugates are generally brighter than Cy5 conjugates, particularly at higher degrees of labeling (DOL).[1][4][5]
-
Self-Quenching: At high DOL, Cy5 dyes have a tendency to aggregate, which can lead to a reduction in the fluorescence signal.[1][2] Alexa Fluor 647 exhibits minimal self-quenching.[1]
| Property | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 nm | ~650 nm |
| Emission Maximum (nm) | ~670 nm | ~668 nm |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000[1] |
| Photostability | Less photostable, prone to rapid bleaching[1][2][3] | More photostable, retains signal longer[1][2][3] |
| Brightness | Lower, especially at high DOL due to self-quenching[2][4][5] | Significantly brighter across a range of DOLs[1][4] |
| pH Sensitivity | More sensitive to environmental pH changes[1] | Less sensitive to pH changes[1] |
Performance Comparison: Conjugation Chemistry
The this compound reagent utilizes a propargyl group (a terminal alkyne) for conjugation via click chemistry. This method offers distinct advantages over traditional amine-reactive chemistries, such as those using N-hydroxysuccinimide (NHS) esters.
Key Chemistry Metrics:
-
Specificity: Click chemistry involves the reaction between an alkyne and an azide, functional groups that are largely absent in biological systems, ensuring a highly specific and bioorthogonal reaction.[6] NHS esters react with primary amines (e.g., lysine (B10760008) residues), which are often abundant and exposed on a protein's surface, leading to less site-specificity and potential disruption of binding sites.[7]
-
Efficiency & Control: Click chemistry is known for its high efficiency and reliability.[8] It allows for precise control over the degree of labeling (DOL).[8] NHS ester reactions can be more variable and are sensitive to hydrolysis.[9]
-
Stability: The 1,2,3-triazole bond formed during the CuAAC reaction is highly stable.[6][10]
| Property | Click Chemistry (CuAAC) | NHS Ester Chemistry |
| Target Functional Group | Azide | Primary Amine (e.g., Lysine) |
| Specificity | High (Bioorthogonal)[11] | Moderate (Targets all accessible primary amines)[7] |
| Reaction Efficiency | Very High | Moderate to High, but sensitive to hydrolysis[9] |
| Reaction Conditions | Aqueous buffer, requires Copper(I) catalyst | Aqueous buffer (pH 7-9) |
| Control over DOL | High, can be precisely controlled[8] | Challenging, can result in heterogeneous products[8] |
| Resulting Linkage | 1,2,3-Triazole | Amide |
| Linkage Stability | Highly stable[6][8][10] | Generally stable |
Diagram of CuAAC Conjugation Reaction
The core of the validation process is the successful execution of the copper-catalyzed click reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Advanced Microscopy: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 vs. Alexa Fluor 647
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts experimental outcomes in microscopy. Among the far-red fluorescent dyes, the cyanine (B1664457) family and its derivatives are mainstays. This guide provides an objective, data-driven comparison of a highly specific, functionalized cyanine dye, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, against the industry-standard Alexa Fluor 647.
Core Photophysical and Chemical Properties
The performance of a fluorophore is fundamentally dictated by its spectroscopic characteristics and chemical structure. While both dyes operate in the same spectral region, their properties present distinct advantages for different applications.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649[1][2] | 650[3] |
| Emission Maximum (nm) | ~667[1][2] | 665 - 668[3][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 (for parent Cy5) | 239,000 - 270,000[3][5] |
| Quantum Yield (Φ) | ~0.2 (for parent Cy5) | 0.33[3][6] |
| Photostability | Moderate; less photostable than Alexa Fluor dyes[7][8] | High; significantly more photostable than Cy5[7][8][9][10] |
| Brightness (ε x Φ) | Moderate to High | Very High[7][9] |
| Key Structural Features | PEG9 and PEG8 linkers; terminal propargyl group for click chemistry[1][11][12] | Sulfonated cyanine dye core |
| Primary Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | NHS Ester aminoreaction |
Key Insights:
-
Brightness and Photostability: Alexa Fluor 647 is demonstrably brighter and more photostable than conventional Cy5 dyes.[7][8][9][10] This superior performance is crucial for demanding applications such as super-resolution microscopy (e.g., STORM) and long-term imaging experiments where sample preservation is key.[13][14] Cy5 dyes are known to be less photostable and can suffer from fluorescence quenching upon conjugation to proteins.[7][8]
-
PEG Linkers: The this compound features extensive polyethylene (B3416737) glycol (PEG) linkers. These hydrophilic spacers can enhance the solubility of the dye-conjugate, reduce non-specific binding, and minimize aggregation—a common issue with cyanine dyes that can lead to quenching.[8][15]
-
Conjugation Flexibility: The propargyl group on the custom Cy5 derivative allows for highly specific and efficient "click chemistry" conjugation to azide-modified molecules.[1][12] This bioorthogonal reaction is advantageous for its high yield and specificity. Alexa Fluor 647 is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins and other molecules.[13][16]
Experimental Workflow: Antibody Labeling
The method of attaching the fluorophore to a biomolecule, such as an antibody, is a critical first step. The two dyes employ fundamentally different, yet highly efficient, conjugation strategies.
Caption: Comparison of conjugation chemistries.
Experimental Protocol: Direct Immunofluorescence Staining
This protocol outlines a general procedure for staining fixed and permeabilized cells using a directly conjugated primary antibody.
1. Cell Culture and Fixation:
- Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
- Aspirate the culture medium and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
- Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking:
- If targeting an intracellular antigen, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin and 0.1% Tween-20 in PBS) for 1 hour at room temperature.
3. Staining with Labeled Antibody:
- Dilute the primary antibody conjugated with either this compound or Alexa Fluor 647 to its optimal working concentration in the blocking buffer.
- Aspirate the blocking buffer from the cells and add the diluted antibody solution.
- Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
4. Mounting and Imaging:
- Perform a final wash with PBS.
- Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
- Seal the edges of the coverslip with nail polish and allow it to dry.
- Image using a confocal or super-resolution microscope equipped with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters.[17]
Logical Application Pathway
The choice between these two fluorophores depends on the specific demands of the microscopy experiment.
References
- 1. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 2. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. irispublishers.com [irispublishers.com]
- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. ovid.com [ovid.com]
- 11. Alkyne | BroadPharm [broadpharm.com]
- 12. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 13. Alexa fluor 647 NHS ester | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]
- 14. Photo-isomerization of the Cyanine Dye Alexa-Fluor 647 (AF-647) in the Context of dSTORM Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
PEG Linkers vs. Hydrocarbon Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that significantly influences the therapeutic efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). While polyethylene (B3416737) glycol (PEG) linkers have become a gold standard due to their unique physicochemical properties, hydrocarbon linkers present a more traditional, hydrophobic alternative. This guide provides an objective, data-driven comparison of PEG and hydrocarbon linkers to inform rational drug design and development.
The Critical Role of the Linker
In advanced therapeutics, the linker is the molecular bridge that connects a targeting moiety, like an antibody, to a payload, such as a cytotoxic agent.[1] An ideal linker must be stable in circulation to prevent premature drug release, yet allow for efficient payload delivery at the target site.[1][2] The linker's chemical properties, particularly its hydrophilicity or hydrophobicity, play a pivotal role in the overall performance of the bioconjugate.[3][4]
Physicochemical Properties: A Tale of Two Chemistries
The fundamental difference between PEG and hydrocarbon linkers lies in their interaction with aqueous environments, a direct consequence of their molecular structure.
PEG linkers are polymers composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[5] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous solutions.[5][6] This inherent hydrophilicity is a key determinant of their advantageous properties in biological systems.
Hydrocarbon linkers , in contrast, are composed of chains of methylene (B1212753) units (-CH₂-). These alkyl chains are nonpolar and therefore hydrophobic, meaning they do not readily interact with water. This hydrophobicity is a major factor contributing to the challenges associated with their use in bioconjugation.[7]
Impact on Drug Conjugate Performance: A Head-to-Head Comparison
The differing physicochemical properties of PEG and hydrocarbon linkers have a profound impact on the stability, solubility, pharmacokinetics, and immunogenicity of the resulting drug conjugates.
Solubility and Aggregation
A significant challenge in the development of ADCs is the inherent hydrophobicity of many cytotoxic payloads.[8] When combined with a hydrophobic linker, the resulting ADC is prone to aggregation, which can lead to reduced efficacy, accelerated plasma clearance, and potential immunogenicity.[3][4][]
Hydrophilic PEG linkers can effectively counteract the hydrophobicity of the payload.[10][11] The PEG chain forms a "hydration shell" around the drug conjugate, significantly enhancing its water solubility and preventing aggregation.[6][12] This allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability.[4][13]
| Linker Type | Key Feature | Impact on Solubility | Impact on Aggregation | Reference |
| PEG Linker | Hydrophilic | Significantly increases the solubility of hydrophobic payloads. | Prevents aggregation, even at high drug-to-antibody ratios. | [4][12] |
| Hydrocarbon Linker | Hydrophobic | Can decrease the overall solubility of the drug conjugate. | Prone to causing aggregation, especially with hydrophobic payloads. | [3][] |
Pharmacokinetics and Bioavailability
The pharmacokinetic (PK) profile of a drug conjugate, which includes its absorption, distribution, metabolism, and excretion, is critically influenced by the choice of linker.[7] PEGylation, the process of attaching PEG chains, is a well-established strategy for improving the PK of therapeutic molecules.[6][14]
The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[5][6] This extended circulation time provides a greater opportunity for the drug to reach its target site.[6] Studies have shown that ADCs with hydrophilic linkers exhibit slower plasma clearance and longer plasma exposure.[4]
Conversely, hydrophobic linkers can lead to faster clearance by the liver or aggregation in the bloodstream, negatively impacting the drug's bioavailability.[6]
| Linker Type | Impact on Circulation Half-Life | Impact on Clearance | Overall Impact on Pharmacokinetics | Reference |
| PEG Linker | Prolonged | Reduced renal clearance | Favorable, with increased systemic exposure | [6][7] |
| Hydrocarbon Linker | Potentially shortened | Can lead to faster clearance by the liver | Less favorable, with potential for rapid clearance and reduced bioavailability | [6] |
Immunogenicity
The immunogenicity of a bioconjugate, or its ability to trigger an immune response, is a significant safety concern.[15] PEG is generally considered to have low immunogenicity.[5] Its hydrophilic nature helps to "shield" the attached drug from the immune system, reducing the likelihood of an immune response.[6][12]
Hydrophobic linkers, on the other hand, can be perceived as foreign substances by the body and may trigger an immune response or non-specific binding to plasma proteins.[6] Aggregation caused by hydrophobic linkers can also act as an immunogenic trigger.[]
Visualizing the Concepts
To better illustrate the differences between PEG and hydrocarbon linkers and their impact on ADC performance, the following diagrams are provided.
References
- 1. purepeg.com [purepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. purepeg.com [purepeg.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. labinsights.nl [labinsights.nl]
- 14. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 15. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Near-Infrared Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Among the key performance characteristics of these dyes, photostability—the ability to resist degradation upon exposure to light—is paramount for applications requiring long-term imaging, high-intensity illumination, or quantitative analysis.
This guide provides a comprehensive comparison of the photostability of several commonly used NIR dyes, supported by available experimental data. It also includes detailed methodologies for assessing photostability and visual diagrams to elucidate the experimental workflow and the mechanisms of photobleaching.
Quantitative Comparison of NIR Dye Photostability
The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). A lower photobleaching quantum yield and a longer half-life indicate higher photostability. The following table summarizes available quantitative data for three common NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Cyanine7 (Cy7). It is important to note that direct comparisons can be challenging as photostability is highly dependent on the experimental conditions, including the solvent, concentration, and irradiation source.
| Dye | Photostability Metric | Value | Experimental Conditions |
| Indocyanine Green (ICG) | Initial Degradation Yield (ΦD,0) | ~10⁻³ | In monomeric and dimeric water, heavy water, and sodium azide (B81097) solutions.[1] |
| Initial Degradation Yield (ΦD,0) | ~10⁻⁵ | In organic solvents like methanol (B129727) and DMSO.[1] | |
| Initial Degradation Yield (ΦD,0) | ~2 x 10⁻⁶ | In human plasma.[1] | |
| Qualitative Observation | Encapsulation in micelles slightly improves photostability, retaining 15% of initial emission compared to 5% for free ICG after irradiation.[2] | Aqueous solution, 808 nm laser irradiation (2.8 W).[2] | |
| IRDye 800CW | Qualitative Comparison | Results in a significantly more intense fluorescence signal and higher organ dye content than ICG 24 hours after intravenous administration in rats, suggesting better in vivo stability.[3] | In vivo study in rats.[3] |
| Qualitative Comparison | Has a degradation half-time approximately double that of ICG under various temperature and light conditions in aqueous solution.[3] | Aqueous solution.[3] | |
| Cyanine7 (Cy7) | Qualitative Observation | Known for its high fluorescence but has significantly lower photostability than other cyanine (B1664457) dyes like Cy5.[4] | General observation.[4] |
| Qualitative Observation | Electron-withdrawing groups at the aromatic ends of cyanine dyes can enhance photostability.[5] | Study on substituted cyanine-styryl dyes.[5] |
Note: The provided data is compiled from different sources and should be considered as representative values. Direct comparative studies under identical conditions are limited.
Experimental Protocol for Assessing Photostability
A standardized protocol is crucial for the accurate and reproducible assessment of NIR dye photostability. The following outlines a general methodology for such an experiment.
Objective: To quantify and compare the photostability of different NIR dyes by measuring the decrease in their fluorescence intensity over time upon continuous illumination.
Materials:
-
NIR dye solutions of known concentrations (e.g., 1 µM) in a relevant solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or cell culture medium).
-
Quartz cuvettes or multi-well plates suitable for fluorescence measurements.
-
A light source with a specific wavelength and power output (e.g., a laser or a filtered lamp).
-
A spectrofluorometer or a fluorescence microscope equipped with a sensitive detector.
-
A radiometer or lux meter to measure the light intensity.
Procedure:
-
Sample Preparation: Prepare fresh solutions of the NIR dyes to be tested at the same concentration in the desired solvent.
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer or microscope appropriate for the dye being tested.
-
Adjust the light source to a defined and constant power density. It is crucial to measure and record this value.
-
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the dye solution before prolonged exposure to the excitation light.
-
Photobleaching: Continuously illuminate the sample with the excitation light.
-
Time-Lapse Measurement: Record the fluorescence intensity (F(t)) at regular time intervals over a defined period.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).
-
Plot the normalized fluorescence intensity as a function of illumination time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay signifies higher photostability.
-
To quantify photostability, the data can be fitted to an exponential decay model to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Alternatively, the photobleaching quantum yield (Φb) can be calculated if the photon flux and the molar extinction coefficient of the dye are known.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Photostability Assessment
Caption: A flowchart illustrating the key steps in a typical experiment to assess the photostability of near-infrared dyes.
Key Mechanisms of NIR Dye Photobleaching
Caption: A simplified diagram showing the primary pathways leading to the photobleaching of near-infrared dyes.
References
- 1. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 5. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
A Comparative Guide to Quantitative Protein Labeling with Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of proteins is paramount in understanding complex biological processes and for the development of novel therapeutics. Click chemistry has emerged as a powerful and versatile tool for attaching reporter tags to proteins, enabling their sensitive and specific quantification. This guide provides an objective comparison of the leading click chemistry methodologies for quantitative protein analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing Click Chemistry Approaches for Protein Labeling
Two primary strategies dominate the landscape of click chemistry for protein labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them hinges on the experimental context, particularly the sensitivity requirements and whether the labeling is performed in vitro or in living systems.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Biocompatibility | Toxic to living cells due to copper catalyst.[1][2] | Highly suitable for live-cell and in vivo applications.[1] | Yes |
| Reaction Kinetics | Very rapid and near-quantitative yields.[1] | Generally slower than CuAAC, but newer cyclooctynes show improved rates. | Slower, often requiring hours to overnight incubation.[1] |
| Reagents | Terminal alkyne and azide. Requires a copper(I) catalyst and a reducing agent. | Strained cyclooctyne (B158145) and azide. No catalyst required. | Azide and an engineered phosphine. |
| Yield | High to quantitative.[1] | High.[1] | Moderate to high.[1] |
| Specificity & Side Reactions | Highly specific. Minimal side reactions reported. | Can exhibit non-specific reactions with thiols (e.g., cysteine residues).[3][4] | Generally high specificity. |
| Steric Hindrance | Minimal due to the small size of the alkyne and azide. | The bulkiness of cyclooctyne reagents can sometimes interfere with protein function.[1] | Phosphine reagents can be bulky. |
| Ideal Application | In vitro labeling of purified proteins or cell lysates for proteomics.[1] | Labeling proteins on live cells or in whole organisms.[1] | Live cell labeling where biocompatibility is critical and longer reaction times are acceptable.[1] |
Delving Deeper: A Quantitative Look at Labeling Efficiency
The efficiency of protein labeling is a critical factor for accurate quantification. Several studies have compared the performance of different click chemistry approaches.
One comparative analysis in cell lysates demonstrated that CuAAC can be highly efficient for activity-based protein profiling.[3][5][6][7] However, the efficiency of both CuAAC and SPAAC can be influenced by the choice of ligands, detergents, and lysis conditions.[3][5][6][7] For instance, certain copper chelating ligands can enhance the efficiency and reduce non-specific labeling in CuAAC.[6]
In the context of live-cell labeling, SPAAC has been shown to be effective, with some studies indicating that labeling with a cyclooctyne-based probe can be significantly more efficient than with a phosphine-based probe used in Staudinger ligation under similar conditions.[1] However, it is important to note that SPAAC reagents, particularly strained alkynes, can sometimes lead to non-specific background staining due to reactions with cellular thiols.[3]
For quantitative proteomics, techniques like Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) combined with pulsed Stable Isotope Labeling with Amino Acids in Cell Culture (pSILAC) provide a powerful method for measuring protein synthesis rates.[8][9] This approach allows for the quantification of a large number of proteins over short time intervals.[8][9]
Visualizing the Workflow: From Labeling to Analysis
To better understand the practical application of these techniques, the following diagrams illustrate the general workflows for quantitative protein labeling using click chemistry.
Caption: General workflow for in vitro quantitative protein labeling using CuAAC.
Caption: Workflow for quantitative protein labeling in live cells using SPAAC.
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and accurate quantitative results. Below are generalized protocols for CuAAC and SPAAC-based protein labeling. Note: These are starting points and may require optimization for specific proteins and experimental setups.
Protocol 1: In Vitro Protein Labeling via CuAAC
This protocol is suitable for labeling purified proteins or proteins in cell lysates.
Materials:
-
Azide or alkyne-modified protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Alkyne or azide-functionalized reporter tag (e.g., fluorescent dye, biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).
-
Freshly prepared reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water).
-
Lysis buffer (if starting from cells), e.g., RIPA buffer with protease inhibitors.
Procedure:
-
Sample Preparation: If starting with cells, lyse the cells in an appropriate lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration of the lysate or purified protein solution.
-
Reaction Setup: In a microcentrifuge tube, combine the protein sample (final concentration typically 1-5 mg/mL), the reporter tag (a 10- to 50-fold molar excess over the protein is common), the copper-chelating ligand (final concentration 1 mM), and copper(II) sulfate (final concentration 0.1-1 mM).
-
Initiate the Reaction: Add the freshly prepared reducing agent to the reaction mixture (final concentration 1-5 mM) to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by techniques like SDS-PAGE followed by in-gel fluorescence scanning (if using a fluorescent tag) or Western blot.
-
Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
-
Quantitative Analysis: Proceed with downstream quantitative analysis, such as mass spectrometry.
Protocol 2: Live Cell Protein Labeling via SPAAC
This protocol is designed for labeling proteins in living cells.
Materials:
-
Cells of interest.
-
Cell culture medium.
-
Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) to label newly synthesized proteins).
-
Cyclooctyne-functionalized reporter probe (e.g., a fluorescent dye or biotin (B1667282) conjugate).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing the azide-modified precursor for a desired period (e.g., 4-24 hours). The concentration of the precursor should be optimized to ensure sufficient labeling without cytotoxicity.
-
Cell Harvest and Washing: Gently harvest the cells and wash them two to three times with PBS to remove any unincorporated precursor.
-
SPAAC Reaction: Resuspend the cells in a fresh medium or PBS containing the cyclooctyne-reporter probe. The concentration of the probe and incubation time (typically 30 minutes to 2 hours at 37°C) should be optimized.
-
Washing: Wash the cells again with PBS to remove the unreacted probe.
-
Downstream Analysis: The labeled cells can be directly analyzed by flow cytometry or fluorescence microscopy. Alternatively, for proteomic analysis, lyse the cells, enrich the labeled proteins (e.g., using streptavidin beads if a biotinylated probe was used), and proceed with mass spectrometry.
Conclusion
Click chemistry offers a powerful suite of tools for the quantitative analysis of proteins. The choice between CuAAC and SPAAC is primarily dictated by the biological system under investigation. CuAAC provides a highly efficient and rapid method for in vitro applications, while the biocompatibility of SPAAC makes it the preferred choice for live-cell and in vivo studies. By carefully selecting the appropriate click chemistry strategy and optimizing the experimental protocol, researchers can achieve precise and reliable quantification of proteins, leading to a deeper understanding of their roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. [PDF] Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Labeling
For researchers, scientists, and drug development professionals utilizing copper-catalyzed click chemistry for molecular labeling, ensuring the specificity and efficacy of the conjugation is paramount. This guide provides a comparative overview of essential control experiments for labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a popular fluorescent probe. We will also compare this labeling strategy with alternative methods and provide detailed experimental protocols to support robust and reliable results.
This compound is a bifunctional molecule featuring a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a Cy5 fluorophore for detection. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and reduce steric hindrance. The core of its application lies in the highly specific and efficient click chemistry reaction that forms a stable triazole linkage with an azide-modified target molecule.
Comparison of Labeling Strategies
The choice of a labeling strategy depends on the target molecule, the desired specificity, and the experimental context. Below is a comparison of this compound with a conventional amine-reactive dye and another bioorthogonal labeling method.
| Feature | This compound | Cy5-NHS Ester | Cy5-PEG-Tetrazine / TCO-modified protein |
| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine acylation | Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) |
| Target Functional Group | Azide (B81097) | Primary amines (e.g., lysine (B10760008) residues, N-terminus) | trans-cyclooctene (TCO) |
| Specificity | High, bioorthogonal | Moderate, targets available primary amines | High, bioorthogonal |
| Control over Labeling Site | High, requires site-specific introduction of an azide | Low, depends on the distribution of primary amines | High, requires site-specific introduction of TCO |
| Potential for Heterogeneity | Low, typically results in a homogeneously labeled product | High, can lead to multiple dye molecules per protein, potentially causing band broadening in SDS-PAGE.[1] | Low, typically results in a homogeneously labeled product.[1] |
| Reaction Conditions | Requires copper catalyst and reducing agent, which can be toxic to live cells if not properly managed.[2] | Generally mild, but pH-dependent (typically pH 7-9) | Catalyst-free, proceeds rapidly under physiological conditions |
| Potential Issues | Copper toxicity, generation of reactive oxygen species.[2] | Non-specific binding, potential to alter protein charge and function | Requires pre-modification of the target with a TCO group |
| Signal-to-Noise Ratio | Generally high due to specificity | Can be lower due to non-specific binding.[3][4] | Potentially higher due to specific labeling and reduced background.[1] |
Essential Control Experiments for this compound Labeling
To validate the results obtained from labeling experiments, a series of control experiments are indispensable. These controls help to identify and troubleshoot issues such as non-specific binding of the dye, failure of the click reaction, or unintended effects of the labeling reagents.
| Control Experiment | Purpose | Expected Outcome |
| Negative Control 1: No Azide | To assess the non-specific binding of the Cy5-PEG probe to the target molecule or other components in the sample. | No or minimal fluorescence signal associated with the target. |
| Negative Control 2: No Copper Catalyst | To confirm that the labeling is dependent on the copper-catalyzed click reaction. | No or minimal fluorescence signal associated with the target. |
| Negative Control 3: No Reducing Agent (e.g., Sodium Ascorbate) | To verify that the Cu(I) oxidation state, maintained by the reducing agent, is essential for the reaction. | No or minimal fluorescence signal associated with the target. |
| Positive Control 1: Model Azide | To confirm that the this compound and the reaction conditions are optimal for the click reaction. A simple azide-containing molecule (e.g., Azido-PEG-Biotin) can be used. | Strong fluorescence signal indicating a successful reaction. |
| Positive Control 2: Pre-labeled Standard | To have a reference for the expected fluorescence intensity and to confirm the functionality of the detection system. | A known concentration of a Cy5-labeled molecule should give a predictable and reproducible signal. |
Experimental Protocols
Below are detailed protocols for the labeling of an azide-modified protein with this compound and the corresponding control experiments.
Protocol 1: Labeling of Azide-Modified Protein
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 100 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium ascorbate: 500 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 10-50 µM) with PBS to the desired final volume.
-
Add this compound to a final concentration of 2-5 fold molar excess over the protein.
-
Prepare the catalyst premix: combine CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO4 and 5 µL of 100 mM THPTA).
-
Add the catalyst premix to the reaction mixture to a final CuSO4 concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and reagents using a suitable method such as size-exclusion chromatography or dialysis.
-
Protocol 2: Negative Control (No Azide)
Procedure:
-
Follow the steps in Protocol 1 , but substitute the azide-modified protein with an equivalent amount of the corresponding unmodified protein.
Protocol 3: Positive Control (Model Azide)
Procedure:
-
Follow the steps in Protocol 1 , but replace the azide-modified protein with a simple azide-containing molecule (e.g., 3-azido-7-hydroxycoumarin) at a similar concentration. Successful labeling can be monitored by a change in fluorescence properties or by another detection method if a dual-labeled azide is used.
Visualizing the Workflow and Logic
To further clarify the experimental design, the following diagrams illustrate the labeling workflow and the logic behind the control experiments.
References
Navigating the Crowded Spectrum: A Guide to Managing Spectral Bleed-Through with Cy5
For researchers, scientists, and drug development professionals utilizing multiplex fluorescence techniques, accurate signal detection is paramount. However, the overlapping spectral properties of fluorophores can lead to a phenomenon known as spectral bleed-through, where the emission of one fluorophore is detected in the channel of another. This guide provides a comprehensive comparison of Cy5 with other common fluorophores, detailing the potential for spectral bleed-through and outlining experimental protocols to mitigate its effects, ensuring the integrity of your multiplex imaging and flow cytometry data.
Understanding Spectral Bleed-Through
Spectral bleed-through, also referred to as crosstalk or spillover, arises from the broad emission spectra of many fluorophores. When the emission spectrum of one dye overlaps with the excitation or emission spectrum of another, it can result in the detection of a false positive signal. Cy5, a popular far-red fluorophore, is often used in multiplex panels due to its brightness and photostability. However, its emission tail can extend into the detection channels of other fluorophores, necessitating careful panel design and data analysis.
The potential for spectral bleed-through is not uniform across all fluorophore combinations. The degree of spectral overlap is the primary determinant of the severity of bleed-through. For instance, the emission spectrum of Cy5 has significant overlap with Allophycocyanin (APC), making their simultaneous use challenging without proper correction.[1] Conversely, the spectral separation between Cy5 and fluorescein (B123965) isothiocyanate (FITC) is generally good, resulting in minimal bleed-through.[1]
Comparison of Cy5 with Other Common Fluorophores
To assist in the selection of appropriate fluorophores for multiplex experiments with Cy5, the following table summarizes the key spectral properties of Cy5 and several other commonly used dyes. Understanding these properties is the first step in predicting and managing spectral bleed-through.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (cm⁻¹M⁻¹) |
| Cy5 | ~649 | ~670 | ~0.27 | ~250,000 |
| Alexa Fluor 647 | ~650 | ~665 | ~0.33 | ~239,000 |
| FITC | 495 | 518 | 0.92 | 75,000 |
| PE (Phycoerythrin) | 496, 565 | 578 | 0.98 | 1,960,000 |
| TRITC | 547 | 572 | 0.28 | 50,000 |
| Cy3 | 550 | 570 | 0.15 | 150,000 |
Note: Quantum yield and extinction coefficient can vary depending on the conjugation and local environment. The values presented are for general guidance.
Experimental Protocols for Managing Spectral Bleed-Through
Two primary techniques are employed to correct for spectral bleed-through: Compensation for flow cytometry data and Spectral Unmixing for fluorescence microscopy images.
Compensation in Flow Cytometry
Compensation is a mathematical correction applied to flow cytometry data to subtract the contribution of spectral bleed-through from each detector.[1]
Experimental Protocol:
-
Prepare Single-Stain Controls: For each fluorophore in your multiplex panel, prepare a sample stained with only that single fluorophore. An unstained control sample is also required to determine the background fluorescence (autofluorescence).
-
Set Voltages and Gains: Using the unstained control, adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest on scale. For each fluorescence channel, adjust the voltage so that the negative population is on scale and the positive population from the corresponding single-stain control is also on scale and as bright as possible without going off-scale.
-
Acquire Single-Stain Data: Run each single-stain control and record the data. The software will use these single-color controls to measure the amount of signal from each fluorophore that "spills over" into other detectors.
-
Calculate the Compensation Matrix: The flow cytometry software uses the data from the single-stain controls to calculate a compensation matrix. This matrix quantifies the percentage of bleed-through from each fluorophore into every other detector.
-
Apply Compensation: The software then applies this matrix to the multiplex-stained samples, subtracting the calculated bleed-through from each channel to reveal the true signal for each fluorophore.
Spectral Unmixing in Fluorescence Microscopy
Spectral unmixing is a computational method used to separate the emission spectra of multiple fluorophores within a single image.[2][3][4][5]
Experimental Protocol:
-
Acquire a Lambda Stack: Instead of capturing a single image for each channel, a "lambda stack" or "spectral cube" is acquired. This is a series of images taken at contiguous narrow wavelength bands across the emission spectrum for each pixel in the image.
-
Obtain Reference Spectra: For each fluorophore used in the experiment, a reference spectrum must be obtained. This can be done by imaging a sample stained with only that single fluorophore under the exact same imaging conditions as the multiplex sample. The software then extracts the characteristic emission spectrum for that dye.
-
Perform Linear Unmixing: The spectral unmixing algorithm uses the reference spectra to decompose the mixed spectrum at each pixel of the multiplex image into the individual contributions of each fluorophore.[2][3][4][5] The algorithm assumes that the measured spectrum at each pixel is a linear combination of the reference spectra.
-
Generate Unmixed Images: The output is a set of images, where each image represents the isolated signal from a single fluorophore, free from spectral bleed-through.
Visualizing the Concepts
To further clarify these concepts, the following diagrams illustrate the mechanism of spectral bleed-through and the workflows for compensation and spectral unmixing.
Conclusion
Spectral bleed-through is an inherent challenge in multiplex fluorescence applications. However, by understanding the spectral properties of fluorophores like Cy5 and its potential for overlap with other dyes, researchers can make informed decisions during panel design. Furthermore, the systematic application of experimental protocols such as compensation and spectral unmixing provides robust methods to correct for spectral crosstalk, ultimately leading to more accurate and reliable quantitative data. For researchers, scientists, and drug development professionals, mastering these techniques is essential for generating high-quality, reproducible results in their fluorescence-based assays.
References
- 1. Quantifying phase separation at the nanoscale by dual-color fluorescence cross-correlation spectroscopy (dcFCCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Stowers ImageJ Plugins [research.stowers.org]
- 4. Olympus Microscopy Resource Center | Fluorochrome Data Tables [olympusconfocal.com]
- 5. biorxiv.org [biorxiv.org]
Navigating Biocompatibility: A Comparative Guide to PEGylated Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for in vivo imaging and diagnostics is a critical decision. While offering unparalleled insights into biological processes, these probes must be biocompatible to ensure data integrity and clinical relevance. Poly(ethylene glycol) (PEG) has long been the gold standard for rendering fluorescent probes "stealthy" to the immune system and improving their pharmacokinetic profiles. However, emerging concerns about PEG's immunogenicity and the advent of novel alternative coatings necessitate a thorough evaluation of the available options.
This guide provides an objective comparison of the biocompatibility of PEGylated fluorescent probes with promising alternatives, supported by experimental data. We delve into key performance indicators, including cytotoxicity, immunogenicity, biodistribution, and clearance, to empower you with the knowledge to make informed decisions for your research.
At a Glance: Performance Comparison
The following table summarizes the key biocompatibility parameters of PEGylated fluorescent probes and their emerging alternatives, polysarcosine (pSar) and zwitterionic coatings.
| Feature | PEGylated Probes | Polysarcosine (pSar)-Coated Probes | Zwitterionic-Coated Probes |
| Cytotoxicity | Generally low, but can be influenced by the core material and PEG chain length.[1][2] | Reported to have low cytotoxicity and is biodegradable.[3] | Generally considered highly biocompatible with minimal cytotoxicity.[4] |
| Immunogenicity | Can elicit anti-PEG antibodies, potentially leading to accelerated blood clearance and hypersensitivity reactions.[3][5] | Demonstrates significantly lower immunogenicity compared to PEG, with reduced antibody formation.[3] | Exhibits excellent resistance to nonspecific protein adsorption, leading to low immunogenicity.[4] |
| Blood Half-Life | Variable, can be cleared relatively quickly by the liver. | Comparable or potentially longer circulation times than PEGylated counterparts. | Significantly longer blood half-life compared to PEGylated probes.[6] |
| Organ Accumulation | Tends to accumulate in the liver and spleen.[6][7] | Reduced liver uptake compared to PEGylated probes.[3] | Markedly decreased accumulation in the liver and spleen.[6] |
Delving Deeper: The Experimental Evidence
A critical aspect of evaluating biocompatibility lies in the quantitative data derived from rigorous experimental testing. Below, we present comparative data on cytotoxicity, immunogenicity, and biodistribution.
Cytotoxicity: Assessing Cell Viability
| Probe Type | Cell Line | IC50 Value (mg/L) | Reference |
| PEGylated MXene | MCF-7 (human breast cancer) | 315.81 | [2] |
| PEGylated MXene | A375 (human melanoma) | 335.93 | [2] |
It is important to note that the cytotoxicity of a probe is highly dependent on the core material, the cell type being tested, and the specific experimental conditions.
Immunogenicity: The Antibody Response
The formation of antibodies against the probe's coating can significantly impact its efficacy and safety. Comparative studies have shown a clear advantage for polysarcosine over PEG in this regard.
| Coating | Antibody Response | Key Finding | Reference |
| PEG | Elicits anti-PEG IgM and IgG antibodies. | Can lead to accelerated blood clearance (ABC) phenomenon upon repeated administration. | [3][5] |
| Polysarcosine (pSar) | Significantly fewer anti-polymer antibodies elicited. | Avoids the ABC phenomenon and demonstrates lower immunogenicity. | [3] |
Biodistribution and Clearance: Where Do the Probes Go?
The in vivo fate of a fluorescent probe is a crucial determinant of its utility and potential toxicity. Studies comparing PEGylated and zwitterionic-coated quantum dots (QDs) have revealed significant differences in their biodistribution and blood circulation times.
| Parameter | Zwitterionic-Coated QDs | PEGylated QDs | Reference |
| Blood Half-Life | 21.4 ± 1.1 hours | 6.4 ± 0.5 minutes | [6] |
| Liver Accumulation (24h post-injection) | Low | High | [6] |
| Spleen Accumulation (24h post-injection) | Low | Moderate | [6] |
These findings suggest that zwitterionic coatings can significantly enhance the systemic circulation time of fluorescent probes while minimizing their uptake by the mononuclear phagocyte system (MPS) in the liver and spleen.[6]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.
References
- 1. PEG-b-AGE Polymer Coated Magnetic Nanoparticle Probes with Facile Functionalization and Anti-fouling Properties for Reducing Non-specific Uptake and Improving Biomarker Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nacalai.co.jp [nacalai.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
This guide provides comprehensive safety and disposal protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a fluorescent dye and linker commonly utilized in biomedical research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidelines are based on the known hazards of its constituent chemical groups: cyanine (B1664457) dyes, polyethylene (B3416737) glycol (PEG), and propargyl groups. Always consult the chemical supplier and your institution's Environmental Health & Safety (EHS) office for specific disposal requirements before proceeding.
Hazard Identification and Safety Summary
The primary hazards associated with this compound are derived from its components. While the PEG component generally has low toxicity, the Cy5 dye and the propargyl group warrant careful handling. An SDS for a related compound, Propargyl-PEG8-NHS ester, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Propargyl groups themselves can be flammable, toxic, and reactive[2][3][4][5].
| Hazard Type | Potential Risks | Recommended Precautions |
| Chemical | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1] | Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. Use in a well-ventilated area or a chemical fume hood.[1] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects.[3][6] | Do not dispose of down the drain or in general waste. Prevent release into the environment.[6][7] |
| Reactivity | Propargyl groups can react violently with certain materials like oxidizing agents.[2] | Store away from incompatible materials. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and materials contaminated with it is to treat them as hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear safety glasses or goggles.[8]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[8]
-
Respiratory Protection: Handle the compound, especially in powdered form, in a chemical fume hood to avoid inhalation of dust or aerosols.[1][8]
2. Waste Segregation and Collection:
-
Designate a Waste Container: Use a specific, clearly labeled, and chemically compatible container for all this compound waste. The original container can be a suitable choice.[6]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Waste Types: This includes the pure compound, any solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).
-
Separation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Chlorinated and non-chlorinated solvents must be kept separate.[9]
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
-
Container Integrity: Ensure the container is tightly sealed to prevent leaks or spills. Do not overfill containers; a recommended limit is 75% capacity.[6]
4. Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the chemical.[6]
-
Final Container Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policy.[6]
5. Final Disposal:
-
Professional Disposal: Arrange for a pickup with your institution's EHS office or a licensed chemical waste disposal service.[4][6] This material should be disposed of at an approved waste disposal plant, likely via incineration.[3]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[2][7]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor and EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use a non-combustible absorbent material like diatomite or universal binders to contain the spill.[6]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully collect all contaminated absorbent material and any solid spill material.
-
Place all collected waste into the designated hazardous waste container.
-
-
Decontamination: Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol.[6] Collect the decontamination materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 9. essex.ac.uk [essex.ac.uk]
Essential Safety and Operational Guidance for Handling N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. The following procedures are based on the known hazards of its constituent parts: a cyanine (B1664457) 5 (Cy5) dye, polyethylene (B3416737) glycol (PEG) chains, and a propargyl group.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The information herein is compiled from data on structurally related compounds. Always consult the supplier-specific SDS for the exact product in use and adhere to your institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It may also cause skin and eye irritation.[2] A comprehensive PPE strategy is therefore mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[1] |
| Hand Protection | Gloves | Disposable, powder-free nitrile or neoprene gloves.[3][4] Inspect before use and replace immediately upon contamination. |
| Body Protection | Lab Coat | A long-sleeved laboratory coat.[5] |
| Respiratory | Respirator | May be required if there is a risk of generating dust or aerosols. Use in a well-ventilated area or fume hood.[2][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place, tightly sealed.[7] Many similar compounds are stored at -20°C.[8][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
2. Preparation of Solutions:
-
Working Environment: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of any dust or aerosols.[6]
-
Dissolution: Non-sulfonated cyanine dyes like Cy5 generally have low aqueous solubility.[12][]
-
First, dissolve the compound in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12]
-
This stock solution can then be added to aqueous buffers for your experiment. The final concentration of the organic solvent should be kept to a minimum (typically 5-20%) to avoid impacting biological molecules.[12][]
-
3. Experimental Use:
-
Wear the appropriate PPE at all times.
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the laboratory.[1]
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Collect the absorbed material and contaminated surfaces into a sealed container for proper disposal.[11]
-
Clean the spill area thoroughly.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Due to the presumed high aquatic toxicity, proper disposal is critical to prevent environmental release.[1]
Waste Segregation and Disposal Protocol
| Waste Type | Collection Container | Disposal Route |
| Solid Waste | Labeled hazardous waste container | Dispose of through your institution's hazardous waste management program.[1] |
| Liquid Waste | Labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate. | Do not discharge to the sanitary sewer.[7][14] Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware | Sharps container for sharps; otherwise, a designated hazardous waste container. | Decontaminate if possible, or dispose of as hazardous waste.[15] |
Visualized Workflows
Below are diagrams illustrating the key procedural workflows for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pharmastate.academy [pharmastate.academy]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. uwlax.edu [uwlax.edu]
- 8. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 9. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 10. Propargyl-PEG8-NHS ester, 2182601-74-5 | BroadPharm [broadpharm.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. lumiprobe.com [lumiprobe.com]
- 14. uwlax.edu [uwlax.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
